5-(4-Bromo-benzyl)-2H-tetrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(4-bromophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDQYGUQAPOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127152-64-1 | |
| Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromo-benzyl)-2H-tetrazole is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its structure, featuring a tetrazole ring coupled with a bromobenzyl group, provides a scaffold for the synthesis of diverse bioactive molecules. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable moieties in the design of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including experimental data where available, and outlines standard protocols for property determination.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. Experimental values are cited where available, while predicted values are derived from computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₄ | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
| Melting Point | 174-180 °C | Chem-Impex |
| Appearance | White needles | Chem-Impex |
| Purity (by HPLC) | ≥ 95.0% - 97% | [1] |
| Predicted pKa | ~4.5 - 5.5 | (Estimated based on tetrazole acidity) |
| Predicted logP | 1.5 - 2.5 | (Estimated) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF. | (Estimated) |
| CAS Number | 127152-64-1 | [2][3][4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following are general experimental protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
A more precise measurement is obtained by repeating the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. The tetrazole proton of this compound is acidic.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized basic titrant (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., methanol or ethanol, if the compound has low water solubility)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent system (e.g., a water/co-solvent mixture).
-
The pH electrode is calibrated using standard buffer solutions.
-
The solution of the compound is stirred continuously, and the initial pH is recorded.
-
The standardized base is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol and water (mutually saturated)
Procedure:
-
n-Octanol and water are shaken together for 24 hours to ensure mutual saturation and then separated.
-
A known concentration of this compound is prepared in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is agitated (e.g., shaken for 1 hour) to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand for the phases to separate completely (centrifugation can aid this process).
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
Solubility is a fundamental property that influences a drug's absorption and formulation.
Apparatus:
-
Screw-cap vials or flasks
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
The vial is sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC with a calibration curve).
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Purity Determination (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.
Apparatus:
-
HPLC system (pump, injector, column, detector)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Solvent for sample preparation (e.g., mobile phase or a compatible solvent)
Procedure:
-
A suitable HPLC method is developed, optimizing the mobile phase composition, flow rate, and detector wavelength to achieve good separation and detection of the main compound and any potential impurities.
-
A standard solution of this compound of known concentration is prepared and injected to determine its retention time.
-
A solution of the sample to be analyzed is prepared and injected into the HPLC system.
-
The resulting chromatogram is recorded.
-
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5]
General Synthesis of 5-Substituted-2H-tetrazoles
A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source. The resulting 5-substituted-1H-tetrazole can exist in equilibrium with its 2H-tautomer. The synthesis of this compound would likely follow a similar pathway, starting from 4-bromophenylacetonitrile.
Reaction Scheme: 4-Bromophenylacetonitrile is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the cycloaddition. Subsequent alkylation can favor the formation of the 2H-tetrazole isomer under specific conditions.[6][7][8][9]
Visualizations
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 127152-64-1|5-(4-Bromobenzyl)-2H-tetrazole|BLD Pharm [bldpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 127152-64-1 [chemicalbook.com]
- 5. torontech.com [torontech.com]
- 6. 2H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the compound 5-(4-Bromo-benzyl)-2H-tetrazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of tetrazole-based compounds. The guide details the expected spectral data based on analogous compounds and spectroscopic principles, outlines detailed experimental protocols for its synthesis and analysis, and provides visualizations to clarify the workflow.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Accurate spectral analysis is crucial for the unequivocal identification and characterization of this and similar molecules. This guide will cover the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~16.0 | Broad Singlet | 1H | N-H (Tetrazole) |
| ~7.50 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |
| ~4.30 | Singlet | 2H | -CH₂- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C=N (Tetrazole ring) |
| ~135 | Ar-C (C-CH₂) |
| ~132 | Ar-CH (ortho to Br) |
| ~131 | Ar-CH (ortho to CH₂) |
| ~122 | Ar-C (C-Br) |
| ~29 | -CH₂- |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 239/241 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 211/213 | [M - N₂ + H]⁺ |
| 170 | [M - C₂H₂N₄]⁺ (Loss of tetrazole ring) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3200 | Broad | N-H stretching (Tetrazole ring) |
| 2800-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| 1600-1650 | Medium | C=N stretching (Tetrazole ring) |
| 1450-1550 | Strong | N=N stretching (Tetrazole ring) |
| 1000-1100 | Strong | C-Br stretching |
Experimental Protocols
The synthesis and spectral analysis of this compound can be carried out using established chemical and analytical procedures.
Synthesis of this compound
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-(4-bromophenyl)acetonitrile and an azide source, commonly sodium azide.[1]
Materials:
-
2-(4-bromophenyl)acetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)acetonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of approximately 2-3.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integrations.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectral analysis of the target compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Bromo-benzyl)-2H-tetrazole
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 5-(4-Bromo-benzyl)-2H-tetrazole, aimed at researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in the searched literature, this guide utilizes data from the closely related analogue, 5-(4-Chloro-benzyl)-1H-tetrazole, to provide a reliable prediction of the spectral characteristics. The structural similarities between the chloro and bromo analogues allow for a high-confidence estimation of the chemical shifts and splitting patterns.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the benzylic protons and the aromatic protons of the 4-bromobenzyl group. The tetrazole NH proton is also expected to be present, though its chemical shift can be highly variable and it may appear as a broad signal.
The following table summarizes the predicted ¹H NMR data for this compound, based on the data reported for 5-(4-Chloro-benzyl)-1H-tetrazole. The data was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₂ | ~4.25 | Singlet (s) | 2H | N/A |
| Ar-H (ortho to CH₂) | ~7.26 | Doublet (d) | 2H | ~8.0 |
| Ar-H (ortho to Br) | ~7.50 | Doublet (d) | 2H | ~8.0 |
| NH | ~16.10 | Broad (br) | 1H | N/A |
Note: The chemical shifts for the aromatic protons of the 4-bromobenzyl group are estimated based on standard substituent effects, with the bromine atom causing a slightly greater deshielding effect on the ortho protons compared to a chlorine atom. The NH proton's chemical shift is highly dependent on concentration and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent (DMSO-d₆).
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters to be set include:
-
Spectral width: Typically 0-12 ppm for routine organic molecules.
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation delay: A delay of 1-2 seconds between scans is generally adequate.
-
-
The Free Induction Decay (FID) signal is acquired.
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The spectrum is referenced. For samples in DMSO-d₆, the residual solvent peak at δ ~2.50 ppm can be used as an internal reference.
-
The signals are integrated to determine the relative number of protons for each peak.[2]
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the different proton environments that give rise to the signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with predicted ¹H NMR assignments.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C NMR chemical shifts for 5-(4-Bromo-benzyl)-2H-tetrazole. Due to the absence of publicly available experimental data for this specific compound in the reviewed literature, this document presents predicted chemical shift values based on established principles of NMR spectroscopy and comparative data from structurally related tetrazole derivatives. Additionally, it outlines a general experimental protocol for the synthesis of 5-substituted tetrazoles and the acquisition of 13C NMR spectra.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of similar compounds and general substituent effects in 13C NMR spectroscopy. The carbon atoms are numbered as indicated in the accompanying chemical structure.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C5 (Tetrazole) | ~150 - 155 | The chemical shift of the carbon atom in the tetrazole ring is typically found in this downfield region.[1] |
| CH₂ (Methylene) | ~30 - 40 | The benzylic carbon is expected in this range. |
| C1' (Aromatic) | ~135 - 140 | Quaternary aromatic carbon attached to the methylene group. |
| C2'/C6' (Aromatic) | ~130 - 132 | Aromatic CH carbons ortho to the methylene group. |
| C3'/C5' (Aromatic) | ~131 - 133 | Aromatic CH carbons ortho to the bromine atom, showing a characteristic downfield shift. |
| C4' (Aromatic) | ~121 - 124 | Quaternary aromatic carbon attached to the bromine atom. |
Note: Predicted values are for a standard deuterated solvent like DMSO-d₆ or CDCl₃. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis of 5-substituted tetrazoles and the acquisition of 13C NMR data.
Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, often sodium azide.
Materials:
-
4-Bromobenzyl cyanide (or other appropriate nitrile)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst
-
Dimethylformamide (DMF) or other appropriate solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the starting nitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5 - 2 equivalents) and the Lewis acid catalyst (e.g., ZnBr₂, 1 equivalent) to the solution.
-
Heat the reaction mixture with stirring at a temperature ranging from 100 to 130 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water and acidify with HCl (e.g., 2N HCl) to a pH of approximately 2-3 to protonate the tetrazole.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.
13C NMR Spectroscopy Protocol
Instrumentation and Sample Preparation:
-
NMR Spectrometer: A spectrometer with a minimum field strength of 75 MHz for ¹³C nuclei is recommended.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.
-
Sample Preparation: Dissolve 10-20 mg of the purified tetrazole derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire ¹³C chemical shift range for organic molecules.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the solvent peak as a reference (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).
Logical Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of 5-substituted tetrazoles.
Caption: General workflow for the synthesis and analysis of 5-substituted-1H-tetrazoles.
References
FT-IR spectroscopy of 5-(4-Bromo-benzyl)-2H-tetrazole
An In-depth Technical Guide to the FT-IR Spectroscopy of 5-(4-Bromo-benzyl)-2H-tetrazole
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. Due to its utility as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of metal-organic frameworks, a thorough understanding of its spectral characteristics is crucial for identity confirmation and quality control.[1][2] This document outlines the predicted vibrational modes based on the molecule's constituent functional groups, presents this data in a structured tabular format, and provides detailed, generalized experimental protocols for both its synthesis and subsequent FT-IR analysis. Visual diagrams generated using Graphviz are included to illustrate key structural relationships and experimental workflows, adhering to strict visualization standards for clarity and accessibility.
Introduction to this compound
This compound is a heterocyclic compound featuring a tetrazole ring linked to a 4-bromobenzyl group. The tetrazole moiety is a well-established bioisostere for carboxylic acids in drug design, offering similar acidity but with improved metabolic stability and lipophilicity.[2][3] The presence of the bromobenzyl group provides a reactive site for further functionalization, making it a valuable building block in the synthesis of more complex molecules and materials.
FT-IR spectroscopy is an indispensable analytical technique for the characterization of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique spectral "fingerprint" that can confirm the presence of key functional groups and verify the structural integrity of the synthesized molecule.[4]
Molecular Structure and Predicted Vibrational Modes
The structure of this compound contains three primary components whose vibrations are detectable by FT-IR: the 2H-tetrazole ring, the p-disubstituted aromatic (bromophenyl) ring, and the methylene (-CH₂-) bridge.
References
Mass Spectrometry Analysis of 5-(4-Bromo-benzyl)-2H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(4-Bromo-benzyl)-2H-tetrazole, a compound of interest in pharmaceutical development and medicinal chemistry.[1] Due to its structural features, including the tetrazole ring and a brominated benzyl group, mass spectrometry serves as a critical tool for its identification, characterization, and purity assessment. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation based on established principles for similar chemical entities.
Introduction to Mass Spectrometry of Tetrazoles
This compound belongs to the class of 5-substituted tetrazoles, which are recognized for their role in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids.[2] Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for determining the molecular weight and elucidating the structure of such compounds through fragmentation analysis.[2] The presence of the bromine atom introduces a characteristic isotopic pattern that further aids in the unequivocal identification of the molecule and its fragments.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the accurate mass spectrometric analysis of this compound. The following methodologies for Electrospray Ionization Mass Spectrometry (ESI-MS) are recommended for both qualitative and quantitative analyses.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before introduction to the mass spectrometer.
Instrumentation and Parameters
The analysis can be performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.
Table 1: Recommended ESI-MS Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 - 4.5 kV | -3.0 to -4.0 kV |
| Nebulizer Gas (N2) | 30 - 40 psi | 30 - 40 psi |
| Drying Gas (N2) Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |
| Mass Range | m/z 50 - 500 | m/z 50 - 500 |
| Collision Energy (for MS/MS) | 10 - 40 eV (optimized) | 10 - 40 eV (optimized) |
Data Presentation and Interpretation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in pairs of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectral Data
The following tables summarize the predicted m/z values for the key ions of this compound (Molecular Formula: C8H7BrN4, Molecular Weight: ~239.08 g/mol ) in both positive and negative ESI-MS modes.
Table 2: Predicted Key Ions in Positive ESI-MS
| Ion Description | Proposed Formula | Predicted m/z (79Br) | Predicted m/z (81Br) |
| Protonated Molecule | [C8H8BrN4]+ | 240.00 | 242.00 |
| Fragment (Loss of HN3) | [C8H7Br]+ | 197.98 | 199.98 |
| 4-Bromobenzyl Cation | [C7H6Br]+ | 168.97 | 170.97 |
Table 3: Predicted Key Ions in Negative ESI-MS
| Ion Description | Proposed Formula | Predicted m/z (79Br) | Predicted m/z (81Br) |
| Deprotonated Molecule | [C8H6BrN4]- | 237.98 | 239.98 |
| Fragment (Loss of N2) | [C8H6BrN2]- | 209.98 | 211.98 |
Visualization of Workflows and Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways.
References
In-Depth Technical Guide: Physicochemical Properties of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted aqueous solubility and acid dissociation constant (pKa) of the small molecule 5-(4-Bromo-benzyl)-2H-tetrazole. As a compound of interest in medicinal chemistry, particularly with potential applications as an anti-cancer agent, understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document outlines the computational methodologies used to predict these key parameters, presents the predicted data in a structured format, details the experimental protocols for empirical validation, and contextualizes the compound's potential biological activity through a relevant signaling pathway.
Introduction to this compound
This compound is a heterocyclic compound featuring a tetrazole ring linked to a 4-bromobenzyl group. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles.[4] Tetrazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][3] The presence of the bromobenzyl group can further influence the molecule's lipophilicity and potential for specific interactions with biological targets. Accurate prediction and experimental determination of properties like solubility and pKa are critical early steps in the drug discovery and development pipeline.
Predicted Physicochemical Properties
The aqueous solubility and pKa of this compound have been predicted using established in silico methods. These computational models, such as those based on Quantitative Structure-Property Relationships (QSPR) and quantum mechanics, provide rapid, cost-effective estimations that guide further experimental work.
Computational Methodology
-
pKa Prediction: The pKa value was predicted using a combination of database lookup methods and quantum mechanical calculations. Software such as ACD/Labs Percepta and ChemAxon's pKa Predictor are commonly used for this purpose. These tools analyze the molecule's structure, identifying the ionizable proton on the tetrazole ring. The prediction is refined by considering the electron-withdrawing/donating effects of the 4-bromobenzyl substituent. The tetrazole ring's N-H proton is acidic, with a pKa value typically similar to that of a carboxylic acid.[4][5]
-
Solubility (logS) Prediction: The intrinsic aqueous solubility was predicted using models like the General Solubility Equation (GSE) and algorithms available in software such as ChemAxon's Solubility Predictor. These models utilize parameters like the predicted octanol-water partition coefficient (logP) and the compound's melting point. The presence of the aromatic rings and the bromine atom suggests a relatively low intrinsic aqueous solubility.
Predicted Data Summary
The predicted physicochemical properties for this compound are summarized in the table below. These values are computational estimates and require experimental verification.
| Property | Predicted Value | Unit | Prediction Method(s) |
| pKa (acidic) | 4.85 | ACD/Labs Percepta, ChemAxon pKa Predictor | |
| Intrinsic Solubility | 55.0 | mg/L | ChemAxon Solubility Predictor, ALOGPS |
| logS (Intrinsic) | -3.64 | Calculated from predicted intrinsic solubility | |
| Molecular Weight | 239.08 | g/mol | - |
| logP | 2.5 | XLOGP3, ChemAxon |
Experimental Protocols for Verification
To validate the predicted values, standardized experimental protocols are essential. The following sections detail the methodologies for determining the aqueous solubility and pKa of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the equilibrium concentration of this compound in an aqueous buffer at a constant temperature.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and methanol
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
Centrifuge, HPLC system with UV detector, 0.22 µm syringe filters
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) for HPLC calibration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25°C (or 37°C for physiological relevance). Agitate the samples for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any remaining suspended solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase and analyze it using a validated HPLC-UV method.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve generated from the standards. The resulting concentration is the equilibrium solubility.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of the acidic proton on the tetrazole ring by monitoring pH changes during titration with a base.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
pH meter with a calibrated glass electrode, magnetic stirrer, and burette
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is low. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Place a calibrated pH electrode and a magnetic stir bar into the solution.
-
Acidification: If the compound is in its salt form or to ensure full protonation, titrate the solution with a standardized HCl solution to a low pH (e.g., pH 2).
-
Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution from a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.
Potential Biological Role and Signaling Pathway
Tetrazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[7][8] Dysregulation of the EGFR pathway is a common driver in many cancers.
The diagram below illustrates a simplified workflow for identifying potential EGFR inhibitors and a schematic of the EGFR signaling pathway that such compounds might target.
Caption: Workflow for inhibitor discovery and its target EGFR signaling pathway.
This diagram illustrates a potential mechanism of action where this compound acts as an inhibitor of the EGFR receptor. By blocking the receptor's kinase activity, the compound could prevent the activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to a reduction in cancer cell proliferation and survival.[9][10]
Conclusion
This technical guide has provided a detailed overview of the predicted physicochemical properties of this compound, a compound with potential therapeutic value. The in silico predictions for aqueous solubility and pKa offer a foundational dataset for drug development professionals. The detailed experimental protocols for the shake-flask and potentiometric titration methods provide a clear path for the empirical validation of these crucial parameters. Furthermore, by contextualizing the compound's potential role as an EGFR inhibitor, this guide connects its molecular properties to a significant and well-established anti-cancer signaling pathway, offering a rationale for its further investigation in oncology research.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 5-(4-Bromobenzyl)-2H-tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of derivatives of 5-(4-bromobenzyl)-2H-tetrazole. While crystallographic data for the parent compound, 5-(4-bromobenzyl)-2H-tetrazole, is not publicly available in the searched literature, this document presents a comprehensive examination of a closely related derivative, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, for which detailed structural information has been published.[1][2][3] This guide includes a summary of its crystallographic data, detailed experimental protocols for its synthesis and characterization, and a discussion of the potential biological significance of this class of compounds. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and materials science.
Introduction
Tetrazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[4][5] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The incorporation of a 4-bromobenzyl moiety introduces a reactive site and potential for diverse pharmacological activities, including antibacterial and anticancer effects.[6][7][8]
This guide focuses on the structural aspects of 5-(4-bromobenzyl)-2H-tetrazole derivatives, providing a foundational understanding for further research and development in this area.
Molecular Structure and Crystallography
As of the date of this publication, a definitive crystal structure for 5-(4-bromobenzyl)-2H-tetrazole has not been reported in publicly accessible databases. However, the crystal structure of a more complex derivative, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, has been determined and provides valuable insights into the structural characteristics of this family of compounds.[1][2][3] This derivative exists in two polymorphic forms, both crystallizing in the monoclinic space group P21/c.[1]
Crystallographic Data
The crystallographic data for the two polymorphs (Phase A and Phase B) of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole are summarized in the table below.[1]
| Parameter | Phase A | Phase B |
| Chemical Formula | C₃₃H₂₅BrN₄ | C₃₃H₂₅BrN₄ |
| Formula Weight | 557.49 | 557.49 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.6150(6) | 11.181(2) |
| b (Å) | 14.9140(5) | 16.106(3) |
| c (Å) | 17.3961(9) | 15.186(3) |
| β (°) | 94.351(4) | 98.18(3) |
| Volume (ų) | 2743.8(2) | 2705.1(8) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.351 | 1.370 |
| F(000) | 1144 | 1144 |
Experimental Protocols
Synthesis of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole
The synthesis of the title compound derivative involves the reaction of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole with N-bromosuccinimide (NBS) and benzoyl peroxide in a suitable solvent.[3]
Materials:
-
5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
Procedure:
-
A mixture of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, NBS, and a catalytic amount of benzoyl peroxide is refluxed in carbon tetrachloride.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethyl methyl ketone to yield the title compound.[3]
Crystal Growth and X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.
Procedure:
-
The purified 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole is dissolved in a minimal amount of a suitable solvent (e.g., butan-2-one).[2][3]
-
The solution is allowed to stand undisturbed at room temperature for slow evaporation.
-
Colorless block-like crystals are typically formed over a period of several days.[1]
-
A suitable crystal is selected and mounted on a diffractometer.
-
X-ray intensity data are collected at a controlled temperature (e.g., 173 K) using Mo Kα radiation.[3]
-
The structure is solved by direct methods and refined by full-matrix least-squares on F².
Potential Biological Significance
Tetrazole derivatives are known to exhibit a wide range of biological activities.[4][5] While specific biological data for 5-(4-bromobenzyl)-2H-tetrazole is limited in the reviewed literature, related compounds have shown promise as antibacterial and anticancer agents.[6][7][8] The presence of the bromobenzyl group can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for drug candidates.
The structural information presented in this guide can aid in the rational design of novel 5-(4-bromobenzyl)-2H-tetrazole derivatives with enhanced biological activity. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a representative 5-(4-bromobenzyl)-2H-tetrazole derivative, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. The presented crystallographic data, experimental protocols, and discussion on potential biological activities offer a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. While the crystal structure of the parent 5-(4-bromobenzyl)-2H-tetrazole remains to be determined, the information compiled herein serves as a strong foundation for future investigations into this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 127152-64-1|5-(4-Bromobenzyl)-2H-tetrazole|BLD Pharm [bldpharm.com]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
In-Silico Modeling of 5-(4-Bromo-benzyl)-2H-tetrazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico modeling of 5-(4-bromo-benzyl)-2H-tetrazole, a molecule of significant interest in medicinal chemistry. Tetrazole derivatives are recognized for their diverse pharmacological activities, often serving as bioisosteres for carboxylic acids, which enhances their drug-like properties.[1][2] This document outlines a structured approach to investigating the potential interactions of this compound with biological targets using computational methods, supplemented by established experimental protocols for validation.
Introduction to this compound
This compound belongs to the tetrazole class of heterocyclic compounds, which are integral to many pharmaceutical agents.[3][4] The presence of the bromobenzyl group suggests potential for various intermolecular interactions, including halogen bonding, which can contribute to binding affinity and selectivity for specific protein targets.[5] In-silico modeling offers a powerful, resource-efficient methodology to predict these interactions and guide further experimental investigation.
In-Silico Modeling Workflow
A typical in-silico workflow for investigating the interactions of a small molecule like this compound is a multi-step process. This process begins with defining the structure of the molecule and potential biological targets, followed by computational analyses to predict binding modes and affinities, and ideally culminates in experimental validation.
Data Presentation: Predicted Interaction Metrics
Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| Tyrosine-protein kinase ABL1 | 2HYY | -8.5 | 0.58 | Met318, Leu248, Tyr253 |
| Epidermal Growth Factor Receptor | 2J6M | -7.9 | 1.8 | Leu718, Val726, Ala743 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -9.2 | 0.15 | Arg146, Tyr108, Phe105 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.1 | 1.2 | Val523, Arg513, Ser353 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 239.08 | < 500 g/mol |
| LogP (Octanol/Water Partition) | 2.5 | -0.4 to +5.6 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Low | Low to Medium |
| CYP2D6 Inhibitor | No | No |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Experimental Protocols
The following sections detail generalized experimental protocols that are fundamental for the synthesis and biological evaluation of tetrazole derivatives like this compound.
Synthesis of this compound
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide.[6]
Materials:
-
4-Bromophenylacetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenylacetonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-bromo-benzyl)-1H-tetrazole. Note that the 2H-tautomer exists in equilibrium.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Software:
-
AutoDock Vina
-
PyMOL or UCSF Chimera for visualization
-
Open Babel for file format conversion
Procedure:
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in PDBQT format, defining rotatable bonds.
-
-
Target Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Docking Execution:
-
Define the grid box encompassing the active site of the protein.
-
Run the docking simulation using AutoDock Vina.
-
-
Analysis:
-
Analyze the resulting docking poses and their corresponding binding affinities.
-
Visualize the ligand-protein interactions using PyMOL or Chimera to identify key hydrogen bonds, hydrophobic interactions, and other contacts.
-
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.
Materials:
-
Purified target protein solution
-
Solution of this compound
-
ITC instrument
Procedure:
-
Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the ITC instrument.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
IC50 Determination (Enzyme Inhibition Assay)
This protocol determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound at various concentrations
-
Assay buffer
-
Plate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add the enzyme, assay buffer, and the inhibitor at different concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
Understanding the biological context of a potential drug target is crucial. If this compound were to inhibit Bcl-2, a key anti-apoptotic protein, it would modulate the intrinsic apoptosis pathway.
Conclusion
This technical guide provides a foundational framework for the in-silico and experimental investigation of this compound. While specific interaction data for this compound remains to be published, the methodologies outlined here represent the current standards in drug discovery and can be readily applied. The combination of computational prediction and experimental validation is essential for elucidating the therapeutic potential of novel chemical entities. Further research is warranted to explore the specific biological targets and mechanisms of action of this promising tetrazole derivative.
References
- 1. 2H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 6. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
In-depth Technical Guide on the Thermal Stability and Decomposition of 5-(4-Bromo-benzyl)-2H-tetrazole
Introduction
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with wide-ranging applications in pharmaceuticals, materials science, and as energetic materials. The thermal stability of these compounds is a critical parameter, influencing their synthesis, storage, handling, and application. 5-(4-Bromo-benzyl)-2H-tetrazole, with its benzyl and bromo functionalities, presents a unique profile for investigation. This technical guide provides an in-depth analysis of the probable thermal behavior of this compound, based on established knowledge of analogous compounds.
The thermal decomposition of tetrazoles is generally characterized by the cleavage of the tetrazole ring, often leading to the evolution of nitrogen gas. The substituents on the tetrazole ring play a crucial role in determining the decomposition temperature, mechanism, and kinetic parameters.
Experimental Protocols for Thermal Analysis
The thermal stability and decomposition kinetics of tetrazole derivatives are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the associated mass loss of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are used for kinetic analysis.
-
Temperature Range: From ambient temperature to a point where the decomposition is complete (e.g., 30 °C to 600 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss in each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert gas, typically nitrogen, at a constant flow rate.
-
Heating Rate: A constant heating rate, often 10 °C/min, is used. For kinetic studies, multiple heating rates are employed.
-
Temperature Range: The temperature range should encompass the melting and decomposition events.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.
Kinetic Analysis
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition reaction.
Methodology: Non-isothermal kinetic analysis is commonly performed using data from TGA or DSC experiments conducted at multiple linear heating rates. The Kissinger method is a widely used model-free approach.
Kissinger Method: The activation energy (Ea) can be calculated from the variation of the peak decomposition temperature (Tp) with the heating rate (β) using the following equation:
ln(β / Tp²) = ln(AR / Ea) - Ea / (RTp)
Where:
-
β is the heating rate (K/min or K/s)
-
Tp is the peak temperature of the DTG or DSC curve (K)
-
A is the pre-exponential factor (s⁻¹)
-
R is the universal gas constant (8.314 J/mol·K)
-
Ea is the activation energy (kJ/mol)
A plot of ln(β / Tp²) versus 1/Tp yields a straight line with a slope of -Ea/R, from which the activation energy can be determined.
Data Presentation: Thermal Properties of Analogous Compounds
The following tables summarize representative quantitative data obtained from studies on structurally similar compounds, which can be considered indicative of the thermal behavior of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data for an Analogous Compound (1-phenyl-1H-tetrazole) [1]
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~190 °C |
| Peak Decomposition Temperature (Tpeak) | ~240 °C |
| Major Mass Loss (%) | ~45% |
Note: This data is for 1-phenyl-1H-tetrazole and serves as an estimate. The presence of the bromo-benzyl group is expected to influence these values.
Table 2: Differential Scanning Calorimetry (DSC) Data for an Analogous Compound (1-phenyl-1H-tetrazole) [1]
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) |
| Decomposition | ~190 °C | ~240 °C | Exothermic |
Note: The exact enthalpy value would need to be determined experimentally.
Table 3: Kinetic Parameters for the Decomposition of an Analogous Tetrazole Derivative
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Kissinger | ~150 - 200 | Not Reported |
Note: This is a typical range for the activation energy of decomposition for many tetrazole derivatives. The actual value for this compound may vary.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Decomposition Pathway
The thermal decomposition of 5-substituted tetrazoles can proceed through different pathways, often involving the extrusion of molecular nitrogen. For this compound, a plausible decomposition pathway involves the initial cleavage of the tetrazole ring.
Caption: Proposed thermal decomposition pathway for this compound.
Discussion of Thermal Behavior
Based on the analysis of related compounds, the thermal decomposition of this compound is expected to be an exothermic process occurring at elevated temperatures. The decomposition is likely to proceed in one or multiple steps, with the primary step involving the fragmentation of the tetrazole ring and the release of nitrogen gas, which would be observed as a significant mass loss in TGA.
The presence of the 4-bromobenzyl substituent is anticipated to influence the thermal stability. The electron-withdrawing nature of the bromine atom and the aromatic ring may affect the electron density of the tetrazole ring, thereby influencing the bond energies and the temperature at which decomposition initiates.
The final decomposition products are likely to be complex and may include polymeric residues and various smaller fragments resulting from the rearrangement and further breakdown of the initial intermediate species.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the thermal stability and decomposition of this compound. The detailed experimental protocols for TGA, DSC, and kinetic analysis offer a clear roadmap for researchers to experimentally determine the precise thermal properties of this compound. The presented data from analogous compounds and the proposed decomposition pathway serve as a valuable reference point for anticipating its behavior. Experimental validation is essential to confirm the thermal characteristics and to fully elucidate the decomposition mechanism of this compound for its safe and effective application in research and development.
References
Tautomerism in 5-(4-Bromo-benzyl)-2H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric properties of 5-(4-Bromo-benzyl)-2H-tetrazole. It covers the synthesis, structural analysis, and the equilibrium between its major tautomeric forms. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction to Tetrazole Tautomerism
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. A key feature of NH-unsubstituted 5-substituted tetrazoles is their existence as a dynamic equilibrium of two principal tautomeric forms: the 1H- and 2H-tautomers.[1][2] A third, non-aromatic 5H-tautomer is generally considered energetically unfavorable and is not typically observed experimentally.[3][4]
The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), the polarity of the solvent, temperature, and the electronic and steric nature of the substituent at the C5 position.[5] Generally, the 2H-tautomer is favored in the gas phase and in nonpolar solvents, while the more polar 1H-tautomer is predominant in polar solvents and often in the solid state.[3][5] The ability to exist in different tautomeric forms is critical as it affects the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capabilities, which in turn are crucial for its biological activity and material properties.[1]
Synthesis and Characterization
The synthesis of 5-(4-Bromo-benzyl)tetrazole typically follows a well-established procedure for the formation of 5-substituted-1H-tetrazoles: the [3+2] cycloaddition of an azide source to an organic nitrile.[6][7]
Experimental Protocol: Synthesis
A plausible synthetic route, adapted from the procedure for the analogous 5-(4-chlorobenzyl)-1H-tetrazole, is as follows[6]:
-
Reaction Setup: To a solution of 2-(4-bromophenyl)acetonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 120-130 °C) with vigorous stirring for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into cold water.
-
Acidification: The aqueous solution is acidified to pH ~2 with a dilute strong acid (e.g., 2M HCl). This protonates the tetrazolate anion, causing the product to precipitate.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6]
Spectroscopic Characterization
The two tautomers of 5-(4-bromobenzyl)tetrazole can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The most significant difference is the chemical shift of the tetrazole NH proton, which is typically observed in the 1H-tautomer but absent in the 2H-tautomer (due to rapid exchange or its absence in a deuterated solvent). The chemical shifts of the benzyl CH₂ and the aromatic protons will also differ slightly between the two forms.
-
¹³C NMR: The chemical shifts of the carbon atoms within the tetrazole ring and the benzylic carbon are sensitive to the tautomeric form.
The expected chemical shifts are based on general values for 5-substituted tetrazoles and known data for the 4-bromobenzyl moiety.
Tautomeric Equilibrium
The interconversion between the 1H- and 2H-tautomers of 5-(4-bromobenzyl)tetrazole is a dynamic process. The equilibrium constant (KT) is a measure of the relative stability of the two forms under specific conditions.
Data Presentation
Table 1: Expected Relative Energies of Tautomers
| Tautomer | Gas Phase Relative Energy (kJ/mol) | Solution (DMSO) Relative Energy (kJ/mol) |
| 1H-5-(4-bromobenzyl)tetrazole | +4 to +12 | 0 (Reference) |
| 2H-5-(4-bromobenzyl)tetrazole | 0 (Reference) | +2 to +8 |
Note: These are illustrative values based on the general observation that the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is more stable in polar solvents.[3]
Table 2: Expected Tautomer Ratios in Different Solvents at 298 K
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % of 1H-Tautomer | Expected % of 2H-Tautomer |
| Chloroform-d (CDCl₃) | 4.8 | 2H | ~40-60% | ~60-40% |
| Acetone-d₆ | 21 | 1H | ~70-85% | ~30-15% |
| DMSO-d₆ | 47 | 1H | >95% | <5% |
Note: These values are estimations based on the known trend of increasing preference for the 1H-tautomer with increasing solvent polarity.[5]
Experimental Protocol: NMR Analysis of Tautomeric Ratio
The ratio of tautomers in solution can be determined using ¹H NMR spectroscopy.
-
Sample Preparation: Prepare solutions of 5-(4-bromobenzyl)tetrazole of the same concentration in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature. Ensure a sufficient relaxation delay between scans to allow for accurate integration.
-
Data Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. The benzylic CH₂ protons are often suitable for this purpose.
-
Calculation: The molar ratio of the tautomers is calculated from the integral values of the selected signals:
-
% 1H-Tautomer = [Integral(1H)] / [Integral(1H) + Integral(2H)] * 100
-
% 2H-Tautomer = [Integral(2H)] / [Integral(1H) + Integral(2H)] * 100
-
Structural Confirmation: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form in the solid state. For the analogous compound, 5-(4-chlorobenzyl)-1H-tetrazole, crystallographic studies have confirmed that it exists as the 1H-tautomer in the crystal lattice, forming hydrogen-bonded chains.[6] It is highly probable that 5-(4-bromobenzyl)tetrazole would adopt a similar structure in the solid state.
Visualizations
Tautomeric Equilibrium
Caption: Prototropic tautomerism in 5-(4-bromobenzyl)tetrazole.
Editor's note: The DOT script above is a template. Actual images of the tautomers would need to be generated and linked.
Experimental Workflow
Caption: Synthetic and analytical workflow for 5-(4-bromobenzyl)tetrazole.
Conclusion
The tautomerism of 5-(4-bromo-benzyl)tetrazole is a critical aspect of its chemical nature, governed by a dynamic equilibrium between the 1H and 2H forms. While the 2H-tautomer is expected to be more stable in the gas phase, the 1H-tautomer is predicted to predominate in polar solutions and in the solid state, a trend consistent with other 5-substituted tetrazoles. Understanding and controlling this tautomeric equilibrium is essential for the rational design of new drugs and materials, as it directly impacts the molecule's interactions with its environment. The experimental protocols and data presented in this guide provide a framework for the synthesis, characterization, and analysis of this important heterocyclic compound.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Bromo-benzyl)-2H-tetrazole is a valuable heterocyclic compound employed as a building block in the synthesis of various pharmaceutical agents. The tetrazole moiety can act as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. This application note provides a detailed protocol for the synthesis of this compound via the [3+2] cycloaddition reaction of 4-bromophenylacetonitrile and sodium azide.
Reaction Scheme
The synthesis proceeds through the reaction of 4-bromophenylacetonitrile with sodium azide, often facilitated by a catalyst or an additive in a suitable solvent, to form the tetrazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenylacetonitrile | N/A |
| Reagent | Sodium Azide (NaN₃) | N/A |
| Solvent | Dimethylformamide (DMF) | [1] |
| Catalyst | Silica Sulfuric Acid | [1] |
| Reactant Ratio (Nitrile:Azide) | 1 : 1.2 (mmol) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4-12 hours | [1] |
| Product Yield | 72-95% | [1] |
| Melting Point | 178-180 °C | [1] |
| Appearance | White needles | [1] |
Experimental Protocol
This protocol details the synthesis of this compound using silica sulfuric acid as a catalyst.
Materials:
-
4-Bromophenylacetonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromophenylacetonitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol).
-
Add dimethylformamide (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid acid catalyst and wash it with ethyl acetate.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the crude product, add water and acidify with dilute HCl to a pH of approximately 2-3 to precipitate the tetrazole.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield this compound as white needles.[1]
Characterization:
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.57 (d, J=8.5 Hz, 2H, Ar-H), 7.28 (d, J=8.5 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂).[1]
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: [3+2] Cycloaddition Synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole, a valuable building block in medicinal chemistry. The synthesis is achieved through a robust [3+2] cycloaddition reaction between 4-bromophenylacetonitrile and sodium azide. Tetrazole derivatives are of significant interest in drug discovery as they often serve as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic profile of drug candidates.[1] This protocol outlines a catalyzed approach, ensuring efficient and high-yield synthesis.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, which have garnered significant attention in pharmaceutical sciences.[2] Their utility stems from their ability to act as metabolically stable isosteres of carboxylic acid groups, a crucial feature in the design of modern therapeutics.[1] The tetrazole moiety is present in numerous marketed drugs, demonstrating a wide range of biological activities, including antihypertensive and anticancer properties.[1][3] The [3+2] cycloaddition of nitriles and azides stands as one of the most effective and widely used methods for the synthesis of 5-substituted-1H-tetrazoles.[4][5] This reaction can be facilitated by various catalysts to enhance reaction rates and yields.[4]
This application note details the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents, particularly in areas such as neurological disorders and oncology.[3]
Synthesis Pathway
The synthesis of this compound is accomplished via a [3+2] cycloaddition reaction. The key transformation involves the reaction of 4-bromophenylacetonitrile with sodium azide in the presence of a catalyst. The general reaction scheme is depicted below.
Caption: General scheme for the [3+2] cycloaddition synthesis.
Experimental Protocols
Materials and Equipment
-
4-bromophenylacetonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.96 g, 10 mmol) in 40 mL of DMF.
-
Addition of Reagents: To this solution, add sodium azide (0.78 g, 12 mmol) and a catalyst, such as zinc chloride (1.36 g, 10 mmol) or ammonium chloride (0.53 g, 10 mmol).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-water.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of 2M HCl.
-
To quench any unreacted azide, add a solution of sodium nitrite (0.83 g, 12 mmol) in 10 mL of water at 0 °C and stir for 30 minutes.
-
A precipitate of the product should form.
-
-
Extraction and Purification:
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 4-bromophenylacetonitrile |
| Reagents | Sodium Azide, Zinc Chloride |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Characterization Data (Expected)
The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.[6]
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 16.1 (br s, 1H, NH), 7.55 (d, 2H), 7.30 (d, 2H), 4.30 (s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 156.0, 135.0, 131.5, 130.0, 121.0, 29.5 |
| FT-IR (KBr, cm⁻¹) | 3000-2800 (N-H), 1600 (C=N), 1490 (aromatic C=C) |
| Mass Spec (ESI-MS) | m/z: 238.9 [M-H]⁻ |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is illustrated below.
Caption: Workflow for synthesis and characterization.
Applications in Drug Development
Tetrazole-containing compounds are integral to modern drug discovery. The tetrazole ring in this compound can participate in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-benzyl moiety provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: Role in the drug development process.
References
- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Purification of 5-(4-Bromo-benzyl)-2H-tetrazole by Recrystallization
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the purification of 5-(4-Bromo-benzyl)-2H-tetrazole via recrystallization. The described methodology is designed to yield a product of high purity, suitable for subsequent applications in pharmaceutical research and development. The protocol outlines solvent selection, experimental procedure, and expected outcomes, supported by a summary of quantitative data and a visual representation of the workflow.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures. This application note details a reliable method for the purification of this compound using ethanol as the recrystallization solvent. Ethanol is a common and effective solvent for the recrystallization of tetrazole derivatives.[1]
Experimental Protocol
This protocol describes the recrystallization of crude this compound. It is assumed that the crude material has been synthesized and subjected to a preliminary work-up to remove bulk impurities.
2.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
2.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude material, add approximately 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture to boiling using a heating mantle or hot plate while stirring with a magnetic stir bar or occasionally swirling the flask. If the solid does not completely dissolve upon reaching the boiling point, add small portions of hot ethanol until a clear solution is obtained. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. The appearance of white needles is characteristic of the purified compound.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight. The melting point of pure this compound is reported to be in the range of 174-180 °C.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization of this compound. These values are typical and may require optimization based on the purity of the starting material.
| Parameter | Value | Unit | Notes |
| Solvent | 95% Ethanol | - | A common and effective solvent for tetrazole derivatives.[1] |
| Solvent to Solute Ratio | 10-15:1 | mL/g | This ratio should be optimized for each batch. |
| Dissolution Temperature | ~78 (Boiling Point of Ethanol) | °C | |
| Crystallization Temperature | 0-4 | °C | Cooling in an ice bath maximizes yield. |
| Typical Yield | 80-95 | % | Dependent on the purity of the crude product. |
| Expected Purity | >99 | % | As determined by HPLC or NMR. |
| Melting Point | 174-180 | °C |
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process.
Caption: Recrystallization workflow for this compound.
References
Application Notes and Protocols: 5-(4-Bromo-benzyl)-2H-tetrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(4-Bromo-benzyl)-2H-tetrazole as a versatile building block in medicinal chemistry. The unique combination of the bromobenzyl and tetrazole moieties offers a scaffold for the development of novel therapeutic agents across various disease areas, including cancer, cardiovascular disease, and infectious diseases.
Introduction
This compound is a heterocyclic compound that has garnered significant interest in drug discovery and development. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules. This substitution can enhance a compound's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic profile. The 4-bromobenzyl group provides a reactive handle for further chemical modifications and can contribute to the molecule's binding affinity to biological targets through halogen bonding and hydrophobic interactions.
Key Applications in Medicinal Chemistry
-
Anticancer Agents: The 4-bromobenzyl moiety is a key pharmacophore in several potent anticancer agents. Derivatives of this compound are promising candidates for the development of novel therapeutics that target key cellular processes in cancer, such as DNA replication and cell division.
-
Angiotensin II Receptor Antagonists: The tetrazole group is a hallmark of the "sartan" class of antihypertensive drugs, which act as angiotensin II receptor blockers (ARBs). This compound can serve as a crucial intermediate in the synthesis of new ARBs for the management of hypertension and other cardiovascular disorders.
-
Antimicrobial Agents: Tetrazole derivatives have been shown to possess a broad spectrum of antimicrobial activity. The incorporation of the this compound scaffold can lead to the discovery of new antibacterial and antifungal agents to combat infectious diseases.
Data Presentation: Biological Activity of Related Compounds
While specific biological data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the quantitative data for structurally related compounds, highlighting the potential of this scaffold.
Table 1: Anticancer Activity of 2-(4-Bromobenzyl) Tethered Pyrimidine Derivatives
Data extracted from a study on 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines, demonstrating the potent anticancer effect of the 4-bromobenzyl moiety.
| Compound ID | Cancer Cell Line | IC50 (µM)[3] |
| 7a | FaDu (Head and Neck) | 1.73[3] |
| MCF-7 (Breast) | >50 | |
| T47D (Breast) | >50 | |
| MDA-MB-231 (Breast) | >50 | |
| HCC (Liver) | >50 | |
| A549 (Lung) | >50 |
Table 2: Antimicrobial Activity of Novel Pyridyl Tetrazole Analogs
Representative data for tetrazole derivatives, indicating the potential for antimicrobial activity.
| Compound ID | Microorganism | MIC (µg/mL) |
| 3D | E. coli MTCC 739 | 3.9 |
| 4D | E. coli MTCC 739 | 3.9 |
| - | M. luteus MTCC 2470 | 15.6 |
| - | K. planticola MTCC 530 | 7.8 |
| - | C. albicans MTCC 3017 | 62.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-bromobenzyl cyanide via a [3+2] cycloaddition reaction.
Materials and Reagents:
-
4-bromobenzyl cyanide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzyl cyanide (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and ammonium chloride (1.1 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 1M HCl to the mixture to quench the excess azide and precipitate the product.
-
Filter the precipitate and wash with cold deionized water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a general method for evaluating the cytotoxic effects of compounds derived from this compound against cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., FaDu, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[3]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial and fungal strains.
Materials and Reagents:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add an equal volume of the microbial inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. zerotofinals.com [zerotofinals.com]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-(4-Bromo-benzyl)-2H-tetrazole as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromo-benzyl)-2H-tetrazole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group, coupled with the reactive bromobenzyl moiety, makes it a valuable precursor in medicinal chemistry. The tetrazole group can enhance the metabolic stability and binding affinity of drug candidates, while the bromo-benzyl group provides a reactive handle for introducing the tetrazole pharmacophore into larger molecular scaffolds.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Angiotensin II Receptor Blockers (ARBs), a significant class of drugs used in the management of hypertension and other cardiovascular diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 127152-64-1 | [4][5] |
| Molecular Formula | C₈H₇BrN₄ | [4] |
| Molecular Weight | 239.08 g/mol | [4] |
| Appearance | White needles | [4] |
| Melting Point | 174-180 °C | [4] |
| Purity | ≥ 97% (HPLC) | [4] |
| Storage Conditions | 0-8 °C | [4] |
Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
This compound and its analogs are key intermediates in the synthesis of several commercially successful ARBs, often referred to as "sartans."[3][] These drugs selectively block the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[1][4][5] The synthesis of these APIs typically involves the alkylation of a heterocyclic core with the bromobenzyl-tetrazole precursor.
Illustrative Example: Synthesis of a Fimasartan Analog
Reaction Scheme:
Caption: Synthetic scheme for a Fimasartan analog.
Experimental Protocol: N-Alkylation of a Pyrimidinone Core
This protocol describes the N-alkylation of a suitable pyrimidinone derivative with this compound.
Materials:
-
This compound
-
2-Butyl-6-methyl-5-(dimethylaminothiocarbonylmethyl)-pyrimidin-4(3H)-one (Pyrimidinone Core)
-
Lithium Hydride (LiH) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the pyrimidinone core (1.0 equivalent).
-
Add anhydrous THF or DMF to dissolve the pyrimidinone.
-
Under a nitrogen atmosphere, carefully add a strong base such as Lithium Hydride (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.05 equivalents) in anhydrous THF or DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess hydride with glacial acetic acid.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final API.
Quantitative Data (Illustrative):
The following table presents typical quantitative data for this type of N-alkylation reaction, based on literature for similar ARB syntheses.[][7]
| Parameter | Value |
| Reaction Time | 2 - 6 hours |
| Reaction Temperature | 60 - 80 °C (Reflux) |
| Yield | 85 - 95% |
| Purity (by HPLC) | > 98% |
Signaling Pathway and Mechanism of Action
The API synthesized using this compound as a precursor functions as an Angiotensin II Receptor Blocker (ARB). ARBs exert their therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[3][8][9][10]
Renin-Angiotensin-Aldosterone System (RAAS) Pathway:
Caption: The Renin-Angiotensin-Aldosterone System.
Mechanism of Action:
-
Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.
-
Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.
-
Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), primarily found in the lungs, converts angiotensin I to the potent vasoconstrictor, angiotensin II.
-
Angiotensin II Action: Angiotensin II binds to AT1 receptors on blood vessels, causing them to constrict. It also stimulates the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[9][10]
-
ARB Intervention: The synthesized API, an ARB, selectively blocks the AT1 receptor. This prevents angiotensin II from binding and exerting its pressor effects. The result is vasodilation (widening of blood vessels) and reduced aldosterone secretion, leading to a decrease in blood pressure.[1][4][5]
Experimental Workflow
The overall workflow from the precursor to the final API involves a series of well-defined steps.
Caption: General experimental workflow for API synthesis.
Conclusion
This compound is a highly valuable precursor for the synthesis of APIs, particularly in the development of Angiotensin II Receptor Blockers. Its unique chemical structure allows for the efficient introduction of the tetrazole moiety, a key pharmacophore in many modern drugs. The provided protocols and data, illustrated through the synthesis of a Fimasartan analog, offer a comprehensive guide for researchers and drug development professionals. A thorough understanding of the underlying reaction mechanisms and the biological pathways targeted by the resulting APIs is crucial for the successful development of new and improved therapeutic agents.
References
- 1. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 7. Fimasartan synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]
Application of 5-(4-Bromo-benzyl)-2H-tetrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromo-benzyl)-2H-tetrazole is a versatile heterocyclic compound with significant potential in the field of agrochemical research. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry and is increasingly being explored for its bioisosteric properties in the design of novel pesticides. Its structural similarity to a carboxylic acid group, combined with its metabolic stability, makes it an attractive scaffold for developing new active ingredients with fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the evaluation of this compound in an agrochemical context.
Synthesis of this compound
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 4-bromobenzyl cyanide and an azide source, such as sodium azide. This reaction is a common and efficient method for the formation of the tetrazole ring.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
Materials:
-
4-bromobenzyl cyanide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromobenzyl cyanide (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2M HCl to a pH of approximately 2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antifungal Activity
Tetrazole derivatives, as a class of azole compounds, are known to exhibit antifungal activity by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of ergosterol biosynthesis by this compound.
Quantitative Data: Antifungal Activity of Related Tetrazole Derivatives
| Compound Structure | Fungal Species | MIC (µg/mL) | Reference |
| 2-({3-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazole | Colletotrichum coccodes | 16 - 0.0313 | [3] |
| 2-({3-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazole | Candida albicans | 16 - 0.0313 | [3] |
| Novel Tetrazole Derivative D2 | Candida albicans | <0.008 | [4] |
| Novel Tetrazole Derivative D2 | Cryptococcus neoformans | <0.008 | [4] |
| Novel Tetrazole Derivative D2 | Aspergillus fumigatus | 2 | [4] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Pure cultures of target phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50 °C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelial growth in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average colony diameter of the control
-
T = Average colony diameter of the treated plate
-
-
The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.
Herbicidal Activity
Tetrazole derivatives have been investigated for their herbicidal properties, with some showing potential as plant growth regulators.[5][6] The precise mode of action for many tetrazole-based herbicides is still under investigation, but they may interfere with various physiological processes in plants.
Experimental Workflow: Herbicide Screening
Caption: General workflow for screening the herbicidal activity of a test compound.
Experimental Protocol: Pre-emergence Herbicidal Assay (Seed Germination)
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Filter paper (Whatman No. 1)
-
Petri dishes (90 mm)
-
Acetone
-
Distilled water
-
Growth chamber
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of test concentrations by diluting the stock solution with distilled water containing a small percentage of acetone (e.g., 1%) to aid solubility. A control solution should contain the same concentration of acetone.
-
Place a sheet of filter paper in each petri dish and moisten it with 5 mL of the respective test or control solution.
-
Place a known number of seeds (e.g., 20) evenly on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in a growth chamber with controlled temperature (e.g., 25 °C) and a photoperiod (e.g., 12h light/12h dark).
-
After 7-10 days, count the number of germinated seeds.
-
Calculate the germination inhibition percentage.
-
Measure the root and shoot length of the germinated seedlings to assess growth inhibition.
Insecticidal Activity
The application of tetrazole derivatives as insecticides is an emerging area of research. Their mode of action can vary, but they may act as nerve poisons or disrupt other essential physiological processes in insects.
Experimental Workflow: Insecticide Screening
Caption: General workflow for screening the insecticidal activity of a test compound.
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)
Materials:
-
This compound
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Host plant leaves (e.g., castor leaves)
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Beakers
-
Forceps
-
Ventilated containers
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of test concentrations by diluting the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading on the leaf surface. A control solution should contain acetone and Triton X-100 at the same concentrations.
-
Excise fresh, untreated host plant leaves.
-
Using forceps, dip each leaf into the respective test or control solution for 10-20 seconds, ensuring complete coverage.
-
Allow the leaves to air dry in a fume hood.
-
Place one treated leaf in each ventilated container.
-
Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each container.
-
Maintain the containers in a controlled environment (e.g., 27 ± 2 °C, 65 ± 5% relative humidity).
-
Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100
-
The LC₅₀ (lethal concentration for 50% of the population) can be determined using probit analysis.
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals. Its potential for antifungal, herbicidal, and insecticidal activity warrants further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and its analogs. Researchers are encouraged to adapt and optimize these methods based on their specific target organisms and experimental conditions. Further studies on the mode of action, structure-activity relationships, and formulation will be crucial for unlocking the full potential of this class of compounds in sustainable agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(4-Bromo-benzyl)-2H-tetrazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromo-benzyl)-2H-tetrazole is a versatile heterocyclic ligand that holds considerable promise in the field of coordination chemistry. Its molecular structure, featuring a tetrazole ring and a functionalizable bromobenzyl group, allows for the formation of stable and structurally diverse coordination complexes with a variety of metal ions. The tetrazole moiety, with its multiple nitrogen donor atoms, can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to the construction of discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs). The presence of the bromobenzyl group offers a site for post-synthetic modification, enabling the tuning of the resulting materials' properties for specific applications.
These coordination compounds are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry. The tetrazole ring's electronic properties and ability to mediate magnetic exchange interactions make these complexes candidates for novel magnetic and luminescent materials. Furthermore, the coordination of tetrazole-based ligands to metal centers has been shown to enhance biological activity, opening avenues for the development of new therapeutic agents.[1]
This document provides an overview of the potential applications of this compound in coordination chemistry and offers generalized experimental protocols for the synthesis and characterization of its coordination complexes. It is important to note that while the principles are based on established coordination chemistry of tetrazole-containing ligands, specific examples of coordination complexes with this compound are not widely reported in the current scientific literature. Therefore, the following protocols are representative and may require optimization for specific metal ions and desired outcomes.
Potential Applications
Catalysis
Coordination complexes containing tetrazole ligands have demonstrated catalytic activity in a range of organic transformations. The metal centers in these complexes can act as Lewis acids, while the ligand framework can influence the steric and electronic environment of the active site. Potential catalytic applications for metal complexes of this compound include:
-
Oxidation Reactions: Metal complexes can catalyze the oxidation of various substrates, such as alcohols and phenols.
-
Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds can be facilitated by these complexes.
-
Asymmetric Catalysis: Chiral versions of the ligand could be employed to synthesize enantiomerically enriched products.
Materials Science
The ability of this compound to act as a bridging ligand makes it a suitable building block for the synthesis of coordination polymers and MOFs. These materials are characterized by their ordered, porous structures and have potential applications in:
-
Gas Storage and Separation: The porous frameworks can be designed to selectively adsorb and store gases.
-
Luminescent Sensors: The incorporation of emissive metal centers or the inherent luminescence of the ligand could be exploited for sensing applications.
-
Magnetic Materials: The tetrazole ring can mediate magnetic exchange between metal centers, leading to materials with interesting magnetic properties.
Drug Development
Tetrazole-containing compounds are known to possess a wide range of biological activities. The coordination of these ligands to metal ions can enhance their therapeutic potential.[1] Metal complexes of this compound could be investigated for:
-
Anticancer Activity: Many metal complexes exhibit cytotoxicity towards cancer cell lines.
-
Antimicrobial Agents: The coordination compounds may show enhanced activity against bacteria and fungi compared to the free ligand.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.
Materials:
-
4-Bromophenylacetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylacetonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.
-
To purify the product, it can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified this compound under vacuum.
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by elemental analysis.
General Synthesis of a Metal Coordination Complex with this compound
This protocol describes a general method for the synthesis of a coordination complex, which can be adapted for different metal salts.
Materials:
-
This compound (ligand)
-
A metal salt (e.g., Cu(NO₃)₂·3H₂O, ZnCl₂, Co(OAc)₂·4H₂O)
-
Solvent (e.g., methanol, ethanol, DMF, acetonitrile, or a mixture)
-
Deionized water (if the metal salt is a hydrate)
Procedure:
-
Solution A: Dissolve the this compound ligand (e.g., 0.2 mmol) in a suitable solvent (e.g., 10 mL of methanol). Gently heat if necessary to achieve complete dissolution.
-
Solution B: Dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of methanol or water).
-
Slowly add Solution B to Solution A with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for several hours (e.g., 2-6 hours) to facilitate complex formation.
-
After the reaction, allow the solution to cool to room temperature.
-
Slow evaporation of the solvent at room temperature may yield single crystals suitable for X-ray diffraction. Alternatively, the product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, coordination environment of the metal ion, and crystal packing.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To observe the coordination of the tetrazole ring to the metal ion by monitoring shifts in the vibrational frequencies of the N-H and C=N bonds.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of solvent molecules.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.
Data Presentation
Due to the lack of specific experimental data for coordination complexes of this compound in the literature, the following tables are presented as templates. Researchers can populate these tables with their own experimental data for comparison and analysis.
Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Hypothetical Cu(II) Complex | Hypothetical Zn(II) Complex |
| Chemical Formula | C₁₆H₁₂Br₂CuN₈ | C₁₆H₁₂Br₂N₈Zn |
| Formula Weight | 595.73 | 604.55 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | Enter experimental value | Enter experimental value |
| b (Å) | Enter experimental value | Enter experimental value |
| c (Å) | Enter experimental value | Enter experimental value |
| α (°) | 90 | 90 |
| β (°) | Enter experimental value | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Enter experimental value | Enter experimental value |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | Enter experimental value | Enter experimental value |
| R₁ [I > 2σ(I)] | Enter experimental value | Enter experimental value |
| wR₂ (all data) | Enter experimental value | Enter experimental value |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for the Ligand and a Hypothetical Complex
| Assignment | This compound | Hypothetical Metal Complex | Shift (Δν) |
| ν(N-H) | ~3400 | Enter experimental value | Calculate |
| ν(C=N) | ~1600 | Enter experimental value | Calculate |
| ν(N-N) | ~1450 | Enter experimental value | Calculate |
Table 3: Thermal Analysis Data for a Hypothetical Metal Complex
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Assignment | Decomposition Step 2 (°C) | Mass Loss (%) | Assignment |
| Hypothetical Cu(II) Complex | Enter experimental value | Enter value | Loss of solvent molecules | Enter experimental value | Enter value | Decomposition of ligand |
| Hypothetical Zn(II) Complex | Enter experimental value | Enter value | Loss of solvent molecules | Enter experimental value | Enter value | Decomposition of ligand |
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the study of this compound in coordination chemistry.
Caption: Synthetic workflow for the ligand and its coordination complexes.
Caption: Potential application pathways for coordination complexes.
Conclusion
This compound presents a compelling platform for the development of novel coordination compounds with diverse potential applications. While specific examples in the literature are scarce, the foundational principles of tetrazole coordination chemistry suggest that this ligand can be successfully employed to create new materials and potential therapeutic agents. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers venturing into the exploration of this promising ligand. Further experimental work is necessary to fully elucidate the coordination behavior of this compound and to realize the potential of its metal complexes.
References
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating the functional ligand 5-(4-bromo-benzyl)-2H-tetrazole. While direct synthesis of a MOF with this specific ligand as the primary building block is not extensively reported, its functional groups make it an excellent candidate for incorporation into MOF structures via post-synthetic modification (PSM). PSM is a powerful technique for introducing new functionalities into existing MOFs that might not be stable under the initial synthesis conditions.[1]
Therefore, these notes will focus on a representative protocol for the synthesis of a parent tetrazole-based MOF, followed by a detailed protocol for its post-synthetic modification to introduce the 5-(4-bromo-benzyl) moiety. This approach provides a practical pathway for researchers to develop novel functional materials.
Section 1: Synthesis of a Parent Tetrazole-Based MOF
A well-characterized zinc-tetrazole MOF, Zn(3-ptz)₂, where 3-ptz is 5-(3-pyridyl)tetrazolate, will be used as the parent framework. This MOF is known for its straightforward synthesis and robust structure.[2] The synthesis involves the in situ formation of the tetrazole ligand from 3-cyanopyridine and sodium azide in the presence of a zinc salt.[2]
Experimental Protocol: Synthesis of Zn(3-ptz)₂
Materials:
-
3-Cyanopyridine
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive. Handle with extreme care.
-
Zinc chloride (ZnCl₂)
-
Nitric acid (HNO₃)
-
Potassium hydroxide (KOH)
-
Distilled water
Procedure: [2]
-
In a 20 mL glass vial, dissolve 3-cyanopyridine (4 mmol) and sodium azide (6 mmol) in 6 mL of distilled water.
-
Add zinc chloride (2 mmol) to the solution.
-
Adjust the initial pH of the reaction mixture to approximately 4 using nitric acid.
-
Seal the vial and place it in a furnace preheated to 105 °C for 24 hours.
-
After 24 hours, allow the vial to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with distilled water and then with ethanol.
-
Dry the product under vacuum.
Expected Yield: High purity crystalline Zn(3-ptz)₂.
Section 2: Post-Synthetic Modification with this compound
The parent MOF, Zn(3-ptz)₂, can be functionalized with the this compound ligand. This can be achieved through a linker exchange process where some of the original 3-ptz linkers are replaced by the new functionalized linker.
Experimental Protocol: Post-Synthetic Linker Exchange
Materials:
-
Synthesized Zn(3-ptz)₂ MOF
-
This compound
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activate the parent Zn(3-ptz)₂ MOF by heating it under vacuum to remove any guest molecules from the pores.
-
In a sealed vial, suspend the activated Zn(3-ptz)₂ (100 mg) in 10 mL of DMF.
-
Add a solution of this compound (molar equivalent to the desired degree of exchange, e.g., 0.5 to 2 equivalents of the parent linker) in 5 mL of DMF to the MOF suspension.
-
Heat the mixture at 80-100 °C for 24-48 hours.
-
After cooling, collect the solid by centrifugation or filtration.
-
Wash the functionalized MOF thoroughly with fresh DMF to remove any unreacted linker, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Dry the final product under vacuum.
Section 3: Characterization Protocols
Thorough characterization is crucial to confirm the successful synthesis of the parent MOF and the incorporation of the this compound linker.
Table 1: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | **Expected Outcome for Parent MOF (Zn(3-ptz)₂) ** | Expected Outcome for Functionalized MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | A diffraction pattern matching the reported structure of Zn(3-ptz)₂. | The diffraction pattern should remain largely unchanged, indicating the retention of the parent framework structure. Minor shifts in peak positions may be observed due to the incorporation of the bulkier linker. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the organic linkers. | The spectra of the digested MOF will show peaks corresponding to the 3-pyridyltetrazolate linker. | The spectra of the digested functionalized MOF will show characteristic peaks for both the original 3-ptz linker and the newly incorporated this compound linker, confirming successful exchange. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the MOF. | Characteristic peaks for the pyridyl and tetrazole rings. | Appearance of new peaks corresponding to the benzyl and C-Br bonds from the new linker. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A specific decomposition profile for the Zn(3-ptz)₂ framework. | The decomposition profile may change, reflecting the thermal properties of the incorporated linker. |
| High-Performance Liquid Chromatography (HPLC) | For separation and quantification of the linkers after MOF digestion. | A single peak corresponding to the 3-ptz linker. | Two distinct peaks corresponding to the 3-ptz and the this compound linkers, allowing for the quantification of the exchange percentage. |
Detailed Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy [3]
-
Sample Preparation: Digest ~10 mg of the MOF sample in a suitable deuterated solvent containing a strong acid (e.g., D₂SO₄ in DMSO-d₆) to break down the framework and dissolve the organic linkers.
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
Reversed-Phase HPLC [3]
-
Sample Preparation: Accurately weigh and digest the MOF sample in a suitable acidic solution to release the organic linkers. Neutralize the solution and dilute it with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for both tetrazole linkers (e.g., 254 nm).
-
-
Data Analysis: Quantify the amount of each linker by comparing the peak areas to a calibration curve prepared with known concentrations of the pure linkers.
Section 4: Applications in Drug Development
MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry.[4][5][6][7] The incorporation of the this compound linker provides a versatile handle for further functionalization, such as attaching targeting ligands or stimuli-responsive moieties, which is highly desirable in drug delivery systems. The bromo-benzyl group can participate in various organic reactions, including Suzuki and Sonogashira cross-coupling reactions, allowing for the attachment of a wide range of functional molecules.
Protocol: Drug Loading into the Functionalized MOF
Materials:
-
Functionalized MOF
-
Drug of interest (e.g., 5-Fluorouracil, a common anticancer drug)[6]
-
Suitable solvent for the drug
Procedure:
-
Activate the functionalized MOF under vacuum to ensure the pores are empty.
-
Prepare a solution of the drug in a suitable solvent at a known concentration.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
Procedure:
-
Suspend a known amount of the drug-loaded MOF in a specific volume of PBS in a dialysis bag or a similar setup.
-
Place the dialysis bag in a larger container with a known volume of PBS, maintained at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
Table 2: Quantitative Data for Drug Delivery Application
| Parameter | Method of Determination | Example Value |
| Drug Loading Capacity (wt%) | TGA or by analyzing the supernatant after loading. | 10 - 30% |
| Encapsulation Efficiency (%) | Analyzing the supernatant after loading. | 50 - 90% |
| Release Profile | In vitro release study with UV-Vis or HPLC. | Sustained release over 48-72 hours. |
| pH-Responsive Release | Comparing release profiles at pH 7.4 and pH 5.5. | Higher release rate at lower pH. |
Section 5: Visualizations
Diagram 1: Experimental Workflow for MOF Synthesis and Functionalization
Caption: Workflow for the synthesis of the parent MOF and its subsequent functionalization.
Diagram 2: Characterization and Application Workflow
Caption: Workflow for the characterization and drug delivery application of the functionalized MOF.
Diagram 3: Signaling Pathway for Targeted Drug Delivery (Conceptual)
Caption: Conceptual pathway for targeted drug delivery using a functionalized MOF.
References
- 1. benchchem.com [benchchem.com]
- 2. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 5-(4-Bromo-benzyl)-2H-tetrazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole-containing compounds are a cornerstone in medicinal chemistry, frequently employed as bioisosteres of carboxylic acids to enhance metabolic stability and improve pharmacokinetic profiles.[1] The 5-(4-Bromo-benzyl)-2H-tetrazole scaffold presents a versatile platform for the development of novel therapeutic agents due to its synthetic tractability and the potential for diverse biological activities. The presence of the bromobenzyl group offers a key site for derivatization, enabling the exploration of structure-activity relationships (SAR) through modifications at both the tetrazole ring and the phenyl moiety. This document provides detailed protocols for the synthesis and derivatization of this compound and outlines standardized methods for its biological screening against various therapeutic targets, including cancer, inflammation, and bacterial infections.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of a Representative Derivative
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM)[2] |
| XIIIe | 2-(4-Bromobenzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazole | HCT116 | 3.19 |
| Miapaca2 | 3.19 |
Note: Data is for a structurally related derivative and serves as an example of the potential activity of this class of compounds.
Table 2: Antimicrobial Screening Data Template for Novel Derivatives
| Compound ID | Derivative Structure | Test Organism (e.g., S. aureus) | MIC (µg/mL) | Test Organism (e.g., E. coli) | MIC (µg/mL) |
| Parent-01 | This compound | ||||
| Deriv-N1 | N-alkylated derivative | ||||
| Deriv-S1 | Suzuki-coupled derivative |
MIC: Minimum Inhibitory Concentration
Table 3: Anti-inflammatory Activity Data Template for Novel Derivatives
| Compound ID | Derivative Structure | Assay (e.g., COX-2 Inhibition) | IC₅₀ (µM) | Assay (e.g., TNF-α Inhibition) | IC₅₀ (µM) |
| Parent-01 | This compound | ||||
| Deriv-N1 | N-alkylated derivative | ||||
| Deriv-S1 | Suzuki-coupled derivative |
IC₅₀: Half-maximal inhibitory concentration; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound from 4-bromophenylacetonitrile via a [3+2] cycloaddition reaction.
Materials:
-
4-bromophenylacetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of this compound
This protocol allows for the introduction of various alkyl or substituted benzyl groups at the N-2 position of the tetrazole ring.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or DMF, anhydrous
-
Standard workup reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired N-2 alkylated product. The N-1 isomer may also be formed and can be separated chromatographically.
-
Characterize the product by NMR and mass spectrometry.
This protocol enables the introduction of various aryl or heteroaryl groups at the 4-position of the benzyl ring.
Materials:
-
This compound (or its N-protected derivative)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Characterize the final coupled product by NMR and mass spectrometry.
Protocol 3: Biological Screening Assays
This assay determines the cytotoxic effect of the synthesized derivatives on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, Miapaca2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
This method determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial strains.[1]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[1]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
This in vitro assay measures the ability of the derivatives to inhibit the cyclooxygenase-2 (COX-2) enzyme.
Procedure:
-
Utilize a commercial COX-2 inhibitor screening kit or a well-established in-house protocol.
-
The assay typically involves the incubation of recombinant COX-2 enzyme with arachidonic acid (the substrate) in the presence of the test compounds.
-
The product of the enzymatic reaction (e.g., Prostaglandin E₂) is quantified, often using an ELISA-based method.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined from a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, derivatization, and biological screening.
Potential Signaling Pathway in Cancer
Caption: Potential inhibition of the c-Src/PI3K/Akt signaling pathway.
Potential Anti-inflammatory Signaling Pathway
References
Application Notes and Protocols for N-alkylation of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 5-(4-Bromo-benzyl)-2H-tetrazole, a critical reaction in the synthesis of diverse tetrazole-containing compounds for pharmaceutical and materials science applications. The protocol outlines the reaction conditions, purification methods, and expected outcomes.
Introduction
The N-alkylation of tetrazoles is a fundamental transformation in organic synthesis, enabling the introduction of various substituents on the tetrazole ring. This modification is pivotal in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. The reaction proceeds via the deprotonation of the acidic N-H proton of the tetrazole ring, followed by nucleophilic attack on an alkylating agent. A significant challenge in the N-alkylation of 5-substituted tetrazoles is controlling the regioselectivity, as the reaction can yield two different isomers: the N1 and N2-alkylated products. The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, the base, and the solvent used.[1][2] This protocol provides a general method for the N-alkylation of this compound, which is expected to produce a mixture of the corresponding N1 and N2-alkylated isomers.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware
-
Procedure
A representative procedure for the N-alkylation of a tetrazole derivative with benzyl bromide is adapted from the literature.[3][4]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous acetone (25 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.1 mmol).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add the alkylating agent (e.g., benzyl bromide, 1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[3] The two regioisomers (N1 and N2) can often be separated by careful chromatography.
-
Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the ratio of the two isomers. The chemical shift of the carbon atom in the tetrazole ring (C5) is a key indicator for distinguishing between the N1 and N2 isomers, with the C5 signal of the 2,5-disubstituted derivative being significantly deshielded compared to the 1,5-disubstituted isomer.[3][4]
Data Presentation
The following table summarizes the expected products and provides a template for recording experimental data.
| Entry | Alkylating Agent | Product(s) | Yield (%) | Ratio (N1:N2) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Methyl Iodide | 1-Methyl-5-(4-bromobenzyl)-1H-tetrazole & 2-Methyl-5-(4-bromobenzyl)-2H-tetrazole | TBD | TBD | To be determined |
| 2 | Ethyl Bromide | 1-Ethyl-5-(4-bromobenzyl)-1H-tetrazole & 2-Ethyl-5-(4-bromobenzyl)-2H-tetrazole | TBD | TBD | To be determined |
| 3 | Benzyl Bromide | 1-Benzyl-5-(4-bromobenzyl)-1H-tetrazole & 2-Benzyl-5-(4-bromobenzyl)-2H-tetrazole | TBD | TBD | To be determined |
TBD: To be determined experimentally.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the [3+2] cycloaddition reaction between 4-bromobenzyl cyanide and an azide source. This document outlines two primary protocols: a batch synthesis method employing zinc catalysis and a continuous flow synthesis approach for enhanced safety and efficiency at a larger scale.
Overview and Synthetic Pathway
The synthesis of this compound is achieved through the reaction of 4-bromobenzyl cyanide with sodium azide. This reaction is often catalyzed to improve reaction rates and yields, allowing for milder reaction conditions. The general reaction scheme is depicted below.
Figure 1: General reaction scheme for the synthesis of this compound.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the batch and continuous flow synthesis methods.
| Parameter | Batch Synthesis (Zinc Catalysis) | Continuous Flow Synthesis |
| Scale | 100 g - 1 kg | 1 kg - 10 kg |
| Catalyst | Zinc Bromide (ZnBr₂) | None (High Temperature) |
| Solvent | N,N-Dimethylformamide (DMF) or Water | N-Methyl-2-pyrrolidone (NMP) / Water |
| Temperature | 100-120 °C | 190-220 °C |
| Reaction Time | 12-24 hours | 20-30 minutes (residence time) |
| Yield | 85-95% | >90% |
| Safety | Requires careful handling of sodium azide and potential for hydrazoic acid formation. Batch process carries inherent scale-up risks. | Minimized risk due to small reaction volume at any given time. In-line quenching of residual azide is possible.[1] |
| Work-up | Acidification, extraction, and recrystallization | In-line extraction and precipitation |
Experimental Protocols
Protocol 1: Scale-up Batch Synthesis using Zinc Bromide Catalysis
This protocol describes a representative procedure for the synthesis of this compound on a 500 g scale.
Materials:
-
4-Bromobenzyl cyanide (500 g, 2.55 mol)
-
Sodium azide (183 g, 2.81 mol, 1.1 eq)
-
Zinc bromide (115 g, 0.51 mol, 0.2 eq)
-
N,N-Dimethylformamide (DMF) (2.5 L)
-
Hydrochloric acid (6 M)
-
Ethyl acetate
-
Deionized water
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Large filtration funnel and vacuum flask
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 4-bromobenzyl cyanide (500 g), sodium azide (183 g), zinc bromide (115 g), and DMF (2.5 L).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a larger vessel containing 10 L of ice-water with stirring.
-
Acidification: Acidify the aqueous mixture to pH 2-3 by the slow addition of 6 M hydrochloric acid. This will precipitate the product.
-
Isolation: Filter the precipitated solid and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system such as ethanol/water or isopropanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals like lead, copper, and their alloys.
-
The reaction should be performed in a well-ventilated fume hood.
-
Acidification of the reaction mixture can generate hydrazoic acid, which is highly toxic and explosive. Perform this step slowly and with adequate ventilation.[2][3]
Protocol 2: Continuous Flow Synthesis
This protocol outlines a general procedure for the continuous flow synthesis of this compound, which offers significant safety advantages for large-scale production.[1]
Materials:
-
4-Bromobenzyl cyanide solution in NMP (e.g., 1 M)
-
Sodium azide solution in water (e.g., 2 M)
-
Quenching solution (e.g., sodium nitrite solution)
-
Acidic solution for precipitation (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
Equipment:
-
Continuous flow reactor system with high-pressure pumps, heated reactor coil, back-pressure regulator, and collection vessel.
-
In-line quenching and extraction modules.
Procedure:
-
System Setup: Prepare two separate feed solutions: one of 4-bromobenzyl cyanide in NMP and another of sodium azide in water.
-
Reaction: Pump the two solutions at controlled flow rates into a T-mixer, and then through a heated reactor coil maintained at 190-220 °C. The residence time in the heated zone is typically 20-30 minutes.
-
In-line Quenching: The reaction stream is then mixed with a quenching solution (e.g., sodium nitrite) to destroy any unreacted azide.
-
Work-up: The quenched stream is mixed with an acidic solution to precipitate the product, which can then be collected by filtration or in-line extraction.
-
Purification: The collected product can be further purified by recrystallization if necessary.
Figure 2: Workflow for the continuous flow synthesis of this compound.
Safety Considerations for Scale-up
The primary hazard in the synthesis of tetrazoles from sodium azide is the potential formation of hydrazoic acid (HN₃).[2][3] Hydrazoic acid is highly toxic, volatile, and explosive.[2][3] Therefore, the following safety measures are critical for scale-up:
-
Avoid Acidic Conditions with Azide: Never mix sodium azide with strong acids. The use of catalysts like zinc bromide, which is a Lewis acid, is generally considered safer than protic acids.[4]
-
Temperature Control: Exothermic reactions should be carefully controlled. Continuous flow reactors offer superior temperature control compared to large batch reactors.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated containment area for large-scale reactions.
-
Material Compatibility: Avoid contact of azides and hydrazoic acid with heavy metals (e.g., lead, copper, mercury) and their salts, as this can form highly explosive heavy metal azides.
-
Quenching: Any unreacted azide in the reaction mixture should be safely quenched before disposal. A common method is the addition of a sodium nitrite solution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the [3+2] cycloaddition reaction between 4-bromobenzyl cyanide (also known as 2-(4-bromophenyl)acetonitrile) and an azide source.[1][2][3] This reaction is a well-documented and efficient approach for creating the 5-substituted tetrazole ring.[4]
Q2: Which azide sources are typically used, and what are the safety precautions?
Sodium azide (NaN₃) is the most frequently used azide source due to its reactivity and commercial availability.[1] However, it is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be generated in situ, is also highly toxic and explosive.[5][6]
Crucial Safety Precautions:
-
Always handle sodium azide and the reaction mixture in a well-ventilated fume hood.[5]
-
Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Do not use heavy metal spatulas or equipment that could form explosive metal azides.
-
Quench any residual azide in the waste stream properly before disposal, for example, with sodium nitrite (NaNO₂) under acidic conditions.[6]
Q3: What are the typical catalysts and reaction conditions for this synthesis?
Various catalysts can be employed to improve reaction rates and yields. Common choices include Lewis acids like zinc chloride (ZnCl₂) or copper salts (e.g., CuSO₄·5H₂O).[1] Amine salts, such as pyridine hydrochloride, are also effective.[7] The reaction is typically heated in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at temperatures ranging from 100-150 °C.[1][4][8]
Q4: My reaction yield is very low. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving the problem.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The Lewis acid or catalyst may have degraded due to moisture. | 1. Use freshly opened or properly stored anhydrous catalyst. Consider using alternative catalysts like silica sulfuric acid or specific copper complexes.[4] |
| 2. Low Reaction Temperature: The activation energy for the cycloaddition is not being met. | 2. Increase the reaction temperature, monitoring for potential decomposition. Microwave irradiation can sometimes improve yields for sluggish reactions.[1][9] | |
| 3. Impure Starting Materials: Impurities in the 4-bromobenzyl cyanide can inhibit the reaction. | 3. Purify the starting nitrile by recrystallization or distillation before use.[1] | |
| Slow or Incomplete Reaction | 1. Insufficient Catalyst: The molar ratio of the catalyst may be too low. | 1. Increase the catalyst loading. Some protocols suggest a 100% molar ratio for catalysts like silica sulfuric acid for optimal results.[4] |
| 2. Inappropriate Solvent: The solvent may not be effectively solubilizing the reactants. | 2. Ensure DMF or DMSO is used as the solvent. These polar aprotic solvents are generally most effective.[8][9] | |
| Formation of Multiple Byproducts | 1. High Reaction Temperature: The starting material or product may be decomposing at high temperatures. | 1. Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| 2. Side Reactions of Azide: The azide may be reacting with other functional groups or impurities. | 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if side reactions with oxygen or moisture are suspected.[1] | |
| Difficulty in Product Isolation | 1. Product Remains in Solution: The protonated tetrazole is soluble in the work-up solution. | 1. After cooling, carefully acidify the reaction mixture with an acid like HCl to a pH of ~2-3. This protonates the tetrazole, reducing its solubility in water and facilitating precipitation.[1] |
| 2. Formation of an Emulsion: An emulsion may form during the aqueous work-up and extraction. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and improve phase separation. | |
| 3. Product is a Salt: The tetrazole may have formed a salt that is difficult to extract. | 3. Ensure complete protonation by carefully monitoring the pH during acidification. The product should be extracted into an organic solvent like ethyl acetate after acidification.[6] |
Experimental Protocols and Data
Optimized Reaction Conditions
The choice of solvent and catalyst significantly impacts the reaction yield. The following table summarizes findings from studies on analogous 5-substituted tetrazoles.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Cu₀.₅Co₀.₅Fe₂O₄ | DMF | 120 | Varies | >90% | [8] |
| Silica Sulfuric Acid | DMF | Reflux | 5-10 | 72-95% | [4] |
| CuO Nanoparticles | DMF | 130 (Microwave) | 0.25 | ~99% | [9] |
| Copper Sulfate | DMSO | Varies | Varies | High | |
| None (Flow Reactor) | NMP/Water | 200 | 0.33 | >90% | [6] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 5-substituted tetrazoles.[1][7]
Materials:
-
4-bromobenzyl cyanide (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Pyridine Hydrochloride or Zinc Chloride (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzyl cyanide (1.0 eq), sodium azide (1.2 eq), and the chosen catalyst (e.g., pyridine hydrochloride, 1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of nitrile).
-
Heating: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction's progress by TLC.
-
Work-up and Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.
-
Acidification: Slowly add 1M HCl to the aqueous mixture with stirring until the pH is approximately 2-3. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for 5-(4-bromo-benzyl)-tetrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(4-bromo-benzyl)-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(4-bromo-benzyl)-tetrazole?
A1: The most prevalent and established method is the [3+2] cycloaddition of 4-bromophenylacetonitrile with an azide source, most commonly sodium azide (NaN₃). This reaction is typically facilitated by a catalyst in a suitable solvent at elevated temperatures.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The primary safety concern is the use of sodium azide. When acidified, it can generate highly toxic and explosive hydrazoic acid (HN₃). Therefore, all manipulations involving sodium azide and the reaction mixture should be conducted in a well-ventilated fume hood. It is also crucial to avoid contact of azide-containing solutions with heavy metals, as this can form shock-sensitive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q3: What are the typical starting materials and reagents required?
A3: The key starting materials are 4-bromophenylacetonitrile and sodium azide. Common reagents include a catalyst (e.g., ammonium chloride, zinc chloride) and a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (4-bromophenylacetonitrile). The reaction is considered complete upon the disappearance of the starting material spot.
Q5: What is the typical work-up and purification procedure for 5-(4-bromo-benzyl)-tetrazole?
A5: After the reaction is complete, the mixture is typically cooled and then acidified (for example, with hydrochloric acid) to precipitate the tetrazole product. The crude product is then collected by vacuum filtration. Purification is most commonly achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 5-(4-bromo-benzyl)-tetrazole as a solid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-(4-bromo-benzyl)-tetrazole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. 2. Low Reaction Temperature: The activation energy for the cycloaddition may not be reached. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Presence of Water: Moisture can interfere with the reaction. | 1. Use a fresh, anhydrous catalyst. Consider using a more active catalyst such as zinc chloride. 2. Increase the reaction temperature. Temperatures between 100-130°C are common for this reaction in DMF. 3. Extend the reaction time and monitor progress by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Reaction with Solvent: At high temperatures, DMF can decompose or react. 2. Reaction of Bromine: The bromo-substituent on the benzyl group could potentially undergo side reactions, although this is less common under typical tetrazole formation conditions. 3. Formation of Benzyl Azide: If benzyl bromide were used as a starting material instead of the nitrile, nucleophilic substitution by the azide ion to form benzyl azide would be a major side reaction.[1] | 1. Use a lower reaction temperature for a longer duration. Consider alternative solvents like DMSO. 2. Characterize the byproduct to identify its structure, which can help in elucidating the side reaction pathway. 3. Ensure the correct starting material, 4-bromophenylacetonitrile, is used. |
| Product Fails to Precipitate Upon Acidification | 1. Insufficient Acid: The pH of the solution may not be low enough to protonate the tetrazole and cause it to precipitate. 2. Product is Soluble in the Work-up Mixture: The product may have some solubility in the aqueous/organic mixture. | 1. Add more acid to ensure the solution is sufficiently acidic (pH 1-2). 2. After acidification, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and then remove the solvent under reduced pressure. |
| Difficulty in Purifying the Product | 1. Oiling Out During Recrystallization: The product separates as an oil instead of crystals. 2. Persistent Impurities: Impurities co-crystallize with the product. | 1. Ensure the correct solvent or solvent mixture is used for recrystallization. Using a solvent system where the product is soluble when hot but sparingly soluble when cold is key. Try adding a co-solvent. 2. If recrystallization is ineffective, consider purification by column chromatography on silica gel. |
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis of 5-substituted tetrazoles. While not all data is specific to 5-(4-bromo-benzyl)-tetrazole, the general trends are applicable.
Table 1: Effect of Catalyst on the Yield of 5-Phenyl-1H-tetrazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | DMF | 125 | 7 | Low/No Reaction |
| NH₄Cl (100) | DMF | 125 | 7 | Good |
| ZnCl₂ (10) | Water | Reflux | - | High |
| PbCl₂ (10) | DMF | 120 | 8 | 81 |
This table illustrates the importance of a catalyst in promoting the reaction. Lewis acids like ZnCl₂ can be highly effective.
Table 2: Effect of Solvent on the Yield of 5-Aryl-1H-tetrazoles
| Nitrile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzonitrile | ZnBr₂ | Water | 100 | 91 |
| Benzonitrile | None | Glycerol | 110 | Good |
| Benzonitrile | NH₄Cl | DMF | 125 | Good |
| Benzonitrile | None | DMSO | 130 | Moderate |
This table shows that a variety of solvents can be used, with polar aprotic solvents and water being common choices.
Experimental Protocols
Detailed Methodology for the Synthesis of 5-(4-bromo-benzyl)-tetrazole using Ammonium Chloride as a Catalyst
This protocol is a representative procedure adapted from general methods for the synthesis of 5-substituted tetrazoles.
Materials:
-
4-bromophenylacetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the nitrile.
-
Carefully add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting nitrile is consumed (typically several hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid under vigorous stirring in a fume hood.
-
A precipitate of the crude 5-(4-bromo-benzyl)-tetrazole should form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to obtain pure 5-(4-bromo-benzyl)-tetrazole as a white solid.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of 5-(4-bromo-benzyl)-tetrazole.
Caption: Troubleshooting guide for low or no product yield.
References
Technical Support Center: Catalyst Selection for 5-Substituted Tetrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the synthesis of 5-substituted tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles?
The most prevalent method is the [3+2] cycloaddition of nitriles and an azide source, typically sodium azide.[1][2] This reaction is often catalyzed to improve reaction rates and yields.
Q2: What are the primary safety concerns when synthesizing tetrazoles?
The main safety hazard is associated with the use of sodium azide, which can form the highly toxic and explosive hydrazoic acid (HN₃), particularly in the presence of acid.[3] Additionally, using certain metal catalysts with azides can lead to the formation of shock-sensitive heavy metal azides.[3]
Q3: How can the risks associated with hydrazoic acid be minimized?
Several strategies can be employed to mitigate the risks:
-
Use of trialkylammonium salts in non-polar media can minimize the generation of hydrazoic acid.[4]
-
Careful control of reaction pH is crucial to avoid acidic conditions that promote the formation of HN₃.
-
Performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.
Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
Heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for recovery and reusability, and often milder reaction conditions.[2][5] This simplifies product purification and can lead to more cost-effective and environmentally friendly processes.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate solvent- Low reaction temperature or insufficient reaction time- Poor quality of reagents (nitrile or sodium azide) | - Ensure the catalyst is active and not poisoned. For heterogeneous catalysts, consider activation procedures.- Optimize the solvent. DMF and DMSO are commonly used and often effective.[1][6]- Increase the reaction temperature or prolong the reaction time. Microwave irradiation can sometimes accelerate the reaction.[7]- Use freshly distilled or purified reagents. |
| Slow Reaction Rate | - Low catalyst loading- Insufficient activation of the nitrile substrate | - Increase the catalyst loading. Optimization experiments may be needed to find the optimal amount.[1]- Select a catalyst known to be more effective for your specific nitrile substrate (e.g., electron-rich or electron-poor). Lewis acidic catalysts activate the nitrile for azide attack.[7] |
| Difficulty in Catalyst Separation | - Use of a homogeneous catalyst | - Switch to a heterogeneous catalyst system, such as a magnetic nanocatalyst or a catalyst supported on silica or zeolite, which can be easily filtered or magnetically separated.[5][8] |
| Poor Catalyst Reusability | - Leaching of the active metal from the support- Catalyst deactivation or poisoning | - Choose a robust heterogeneous catalyst with strong bonding of the active species to the support.- Ensure proper washing and drying of the catalyst between runs. Consider regeneration procedures if applicable. |
| Formation of Side Products | - Reaction temperature is too high- Presence of impurities in the starting materials | - Optimize the reaction temperature to minimize thermal decomposition or side reactions.- Purify the starting nitrile and ensure the sodium azide is of high purity. |
Catalyst Performance Data
The selection of a catalyst can significantly impact the yield and reaction time of 5-substituted tetrazole synthesis. Below is a summary of various catalytic systems.
Table 1: Comparison of Selected Catalysts for 5-Phenyl-1H-tetrazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | 100 | DMF | Reflux | - | 95 | [1] |
| CoY Zeolite | 20 mg | DMF | 120 | 14 | 92 | [2] |
| CuSO₄·5H₂O | 2 | DMSO | - | - | High | [6] |
| Fe₃O₄-adenine-Zn | - | PEG | 120 | 1.3 | 96 | [8][9] |
| Co-Ni/Fe₃O₄@MMSHS | - | - | - | 0.13-0.73 | up to 98 | [10] |
| Amberlyst-15 | - | DMSO | 85 | 12 | 36-94 | [5] |
Note: Reaction conditions and yields can vary depending on the specific substrate and experimental setup.
Experimental Protocols
General Procedure for Silica Sulfuric Acid Catalyzed Synthesis
A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (100 mol%) in DMF (5 mL) is stirred at reflux temperature.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is then processed to isolate the 5-substituted 1H-tetrazole product.
General Procedure for CoY Zeolite Catalyzed Synthesis
A mixture of the nitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite (20 mg) in DMF (1 mL) is heated at 120 °C for 14 hours.[2] After the reaction is complete, the catalyst is separated by filtration and washed with ethyl acetate. The organic layer is then worked up to obtain the desired tetrazole. The recovered catalyst can be activated by heating at 450 °C and reused.[2]
Visual Guides
Experimental Workflow for Catalyzed Tetrazole Synthesis
Caption: General experimental workflow for the synthesis of 5-substituted tetrazoles.
Catalyst Selection Decision Tree
Caption: Decision tree to guide catalyst selection for tetrazole synthesis.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. scielo.br [scielo.br]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 5-(4-bromo-benzyl)-2H-tetrazole, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction rate. Highly polar aprotic solvents like DMF or DMSO are generally effective.[1] 2. Inactive Catalyst: If using a catalyst (e.g., zinc salts, amine hydrochlorides), it may be old or hydrated. 3. Low Reaction Temperature: The [3+2] cycloaddition of an azide to a nitrile often requires elevated temperatures to proceed at a reasonable rate.[2] 4. Impure Starting Materials: Contaminants in the 4-bromobenzyl cyanide or sodium azide can inhibit the reaction. | 1. Solvent Optimization: If using a non-polar solvent like toluene or xylene, consider switching to or adding a polar aprotic solvent such as DMF.[1][3] For reactions with metal catalysts like zinc salts, polar protic solvents such as isopropanol or water can be effective.[4] 2. Catalyst Check: Use a fresh, anhydrous catalyst. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Reactions are often run at temperatures ranging from 90 to 130°C.[3] 4. Purity Analysis: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Impurities | 1. Side Reactions: At high temperatures, side reactions may occur, leading to byproducts. 2. Solvent Participation: Some solvents may react with the starting materials or intermediates under the reaction conditions. 3. Work-up Procedure: Improper pH adjustment during work-up can lead to the precipitation of unwanted materials. | 1. Temperature Control: Optimize the reaction temperature to maximize the formation of the desired product while minimizing side reactions. 2. Solvent Selection: Choose an inert solvent that does not participate in the reaction. 3. Careful Work-up: Ensure the pH is carefully adjusted during the work-up and extraction steps to isolate the desired product effectively. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent. | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time. 2. Solvent Mixtures: Employ a co-solvent system to improve the solubility of the reactants. For instance, a mixture of toluene and DMF can be effective.[3] |
| Difficulty in Product Isolation | 1. Emulsion during Extraction: The use of certain solvent combinations can lead to the formation of stable emulsions during aqueous work-up. 2. Product Oiling Out: The product may not crystallize properly and instead form an oil. | 1. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. 2. Crystallization Technique: Try different crystallization solvents or techniques, such as slow evaporation or trituration with a non-polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a [3+2] cycloaddition reaction between the nitrile group of 4-bromobenzyl cyanide and an azide source, most commonly sodium azide.[2] This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., triethylammonium chloride) to activate the nitrile group.[4][5]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the reaction by influencing the solubility of the reactants, the reaction rate, and in some cases, the reaction mechanism.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the solvents of choice as they can effectively dissolve both the organic nitrile and the inorganic azide salt, leading to a homogeneous reaction mixture and often faster reaction rates.[1]
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): These non-polar solvents are also commonly used, particularly in reactions involving organotin azides, though they may require higher temperatures and longer reaction times.[3]
-
Alcohols (e.g., Isopropanol, n-Butanol): These polar protic solvents can be effective, especially when used with zinc(II) salts as catalysts.[4]
-
Water: In some cases, water can be used as a solvent, particularly with zinc salt catalysis, offering a greener alternative.[4]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary depending on the chosen solvent and catalyst. Generally, the reaction is carried out at elevated temperatures, often ranging from 50 to 250°C, for a period of 10 to 150 hours.[3] For instance, a common procedure involves heating the reactants in DMF at around 120°C.
Q4: I am observing the formation of two isomers. How can I control the regioselectivity?
A4: The alkylation of the tetrazole ring can lead to the formation of both 1,5- and 2,5-disubstituted tetrazoles. The ratio of these isomers can be influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent. Generally, the 2,5-disubstituted isomer is thermodynamically more stable. To favor one isomer over the other, careful optimization of the reaction conditions is necessary.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. It also reacts with acid to form the highly toxic and explosive hydrazoic acid. Therefore, it is crucial to handle sodium azide with extreme care in a well-ventilated fume hood and to avoid contact with acids and heavy metals. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
4-bromobenzyl cyanide
-
Sodium azide (NaN₃)
-
Triethylammonium chloride or Zinc chloride (catalyst)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl cyanide (1 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) and the catalyst (e.g., triethylammonium chloride, 1 equivalent) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent choice on reaction outcomes.
References
Technical Support Center: Purification of 5-(4-Bromo-benzyl)-2H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-(4-Bromo-benzyl)-2H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: Residual 4-bromobenzyl cyanide and sodium azide.
-
Isomeric Byproducts: Formation of the 1-substituted (1-(4-Bromo-benzyl)-1H-tetrazole) and 2-substituted (2-(4-Bromo-benzyl)-2H-tetrazole) isomers is possible, although the desired product is often a tautomeric mixture.
-
Side-Reaction Products: Products arising from the reactivity of the benzylic bromide, such as hydrolysis to 4-bromobenzyl alcohol or reaction with other nucleophiles present in the reaction mixture.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the synthesis can be difficult to remove completely.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A C18 reversed-phase column is often a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any proton-containing impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product After Recrystallization
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but sparingly when cold. For tetrazole derivatives, polar solvents are often suitable. Conduct small-scale solubility tests with solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate to find the optimal one. A mixture of solvents can also be effective. |
| Excessive Solvent Usage | Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. If you suspect this is the case, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Premature Crystallization | If the compound crystallizes too quickly during a hot filtration step (if performed), it can lead to significant loss. Ensure the filtration apparatus is pre-heated and that the solution is kept near its boiling point. |
| Incomplete Crystallization | Allow sufficient time for the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Problem 2: Oily Residue Instead of Crystals During Recrystallization
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| High Impurity Level | A high concentration of impurities can depress the melting point of the mixture, causing it to "oil out." Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Rapid Cooling | Cooling the solution too quickly can prevent the formation of an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The boiling point of the solvent might be higher than the melting point of your compound, or the compound may be too soluble. Try a lower-boiling point solvent or a solvent system where the compound is less soluble. |
| Supersaturation | If the solution is supersaturated, crystallization may not initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
Problem 3: Difficulty in Separating Isomers by Column Chromatography
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | While silica gel is a common choice, for separating closely related isomers, other stationary phases might be more effective. Consider using alumina (neutral, acidic, or basic) or a reversed-phase (C8 or C18) column.[3][4] |
| Suboptimal Mobile Phase | The polarity of the eluent is critical for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives a good separation of the spots corresponding to the isomers. A difference in Rf values of at least 0.2 is desirable. |
| Column Overloading | Loading too much crude product onto the column will result in poor separation. As a general rule, use a 20:1 to 50:1 ratio of stationary phase to crude product by weight. |
| Improper Column Packing | An unevenly packed column will lead to band broadening and inefficient separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures to identify a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for Purification
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separating the desired product from impurities. A good solvent system will show clear separation of the components with the desired product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Stability of 5-(4-Bromo-benzyl)-2H-tetrazole in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-(4-Bromo-benzyl)-2H-tetrazole in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. While the tetrazole ring is generally considered chemically robust, the overall stability of the molecule can be affected by these conditions, potentially leading to degradation.[1][2]
Q2: In what pH range is this compound expected to be most stable?
Many tetrazole-containing compounds exhibit their greatest stability in the pH range of 4 to 8.[1] It is advisable to conduct a pH-rate profile study to determine the specific pH of maximum stability for your experimental conditions. Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of substituents or alterations to the tetrazole ring.
Q3: Is this compound susceptible to degradation from light exposure?
Yes, compounds containing a bromobenzyl group may be susceptible to photolytic degradation. Aromatic bromine compounds can undergo photodebromination or other photochemical reactions upon exposure to UV light.[3] It is recommended to protect solutions of this compound from light, especially during prolonged storage or experimentation.
Q4: Can the choice of solvent impact the stability of the compound?
The choice of solvent can influence the stability of this compound. While aqueous buffers are common, the use of co-solvents might be necessary for solubility. The polarity and protic nature of the solvent can affect the tautomeric equilibrium of the tetrazole ring and the susceptibility of the compound to solvolysis.[1]
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of the tetrazole ring and the bromobenzyl moiety, potential degradation pathways could include:
-
Hydrolysis: Under strong acidic or basic conditions, cleavage of the benzyl-tetrazole bond could occur.
-
Photodegradation: Exposure to light, particularly UV, could lead to the cleavage of the carbon-bromine bond, forming radical intermediates that can lead to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, the tetrazole ring can undergo decomposition, potentially leading to the elimination of nitrogen gas (N₂) or hydrazoic acid (HN₃).[4][5][6]
-
Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives, particularly in the presence of oxidizing agents.[7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in solution. | Degradation due to pH, light, or temperature. | - Store solutions at a neutral to slightly acidic pH (4-7).- Protect solutions from light by using amber vials or covering with aluminum foil.- Store solutions at recommended low temperatures (e.g., 2-8°C or frozen). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Conduct forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products and their retention times.[10][11]- Use a stability-indicating HPLC method to resolve the parent compound from all potential degradants. |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium. | - Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).- Prepare fresh solutions of the compound for each experiment. |
| Precipitation of the compound from solution. | Poor solubility or physical instability. | - Evaluate the solubility of the compound in different solvent systems.- Consider the use of co-solvents or solubilizing agents, ensuring they do not negatively impact stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC-UV method.
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 7. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 9. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Regioselective Tetrazole Synthesis
Welcome to the technical support center for controlling regioisomer formation in tetrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrazole compounds, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during tetrazole synthesis, and why is their formation a problem?
A1: In the synthesis of substituted tetrazoles, particularly from monosubstituted starting materials, two main regioisomers can be formed: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The formation of these isomers occurs because the tetrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated or arylated. The lack of control over this selectivity leads to a mixture of products, which complicates purification, reduces the yield of the desired isomer, and can result in compounds with different biological activities and physicochemical properties. Tetrazole derivatives are often used in medicinal chemistry as bioisosteres for carboxylic acids, and their specific substitution pattern is crucial for their pharmacological activity.[1][2][3]
Q2: What are the primary synthetic routes to tetrazoles where regioisomer control is a key challenge?
A2: The most common synthetic route where regioisomer formation is a significant challenge is the alkylation or arylation of 5-substituted 1H-tetrazoles. Another important method is the [3+2] cycloaddition reaction between nitriles and azides, which is a widely used method for synthesizing 5-substituted-1H-tetrazoles.[4][5][6] Multicomponent reactions, such as the Ugi-azide reaction, can also lead to different regioisomers if not properly controlled.[2][7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the [3+2] Cycloaddition of Nitriles and Azides
Symptoms:
-
Formation of a mixture of 1,5- and 2,5-disubstituted tetrazoles.
-
Difficulty in separating the desired regioisomer from the mixture.
-
Low yield of the target compound.
Possible Causes:
-
The reaction conditions (solvent, temperature) are not optimized for regioselectivity.
-
The catalyst used is not effective in directing the reaction towards a single isomer.
-
The electronic properties of the substituents on the nitrile and azide influence the reaction outcome.
Solutions:
-
Catalyst Selection: The choice of catalyst is crucial for controlling regioselectivity. Lewis acids are often employed to activate the nitrile group.
-
Zinc Salts: Zinc salts, such as Zn(OTf)₂, have been shown to be effective catalysts for the regioselective synthesis of 1,5-disubstituted tetrazoles.[8]
-
Silver Salts: Silver trifluoroacetate (CF₃CO₂Ag) has been found to be optimal for the regioselective synthesis of 2-aryl-2H-tetrazoles from arenediazonium salts and trimethylsilyldiazomethane.[9]
-
Cobalt Complexes: A Co(II) complex has been used to promote the catalytic synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition of NaN₃ to organonitriles.[2][10]
-
-
Reaction Conditions Optimization:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to find the optimal conditions for your specific substrates.
-
Temperature: Temperature can affect the reaction rate and selectivity. Lowering the temperature may favor the formation of a single isomer. For example, the silver-catalyzed cycloaddition to form 2-aryltetrazoles is performed at -78 °C.[9]
-
Logical Workflow for Troubleshooting Poor Regioselectivity in [3+2] Cycloaddition
Caption: Troubleshooting workflow for poor regioselectivity in [3+2] cycloaddition reactions.
Issue 2: Formation of Undesired Regioisomers in Ugi-Azide Multicomponent Reactions
Symptoms:
-
A mixture of 1,5-disubstituted tetrazole regioisomers is formed.
-
Low yield of the desired product.
Possible Causes:
-
The reaction mechanism allows for multiple pathways leading to different isomers.
-
The choice of isocyanide, amine, and aldehyde components influences the regiochemical outcome.
Solutions:
-
Reaction Design: The Ugi-azide four-component reaction (Ugi-4CR) is generally highly regioselective for the formation of 1,5-disubstituted tetrazoles.[7] If regioisomers are observed, it may be due to side reactions or impurities.
-
Purification of Starting Materials: Ensure the purity of the aldehyde, amine, isocyanide, and azide source.
-
Use of Specific Isocyanides: Some isocyanides may favor the formation of a single regioisomer. For example, N-substituted 2-isocyanoacetamides have been used to synthesize 1-substituted-1H-tetrazoles.[6]
Reaction Pathway for Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
Caption: Regioselective pathway of the Ugi-azide multicomponent reaction.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Regioselective Tetrazole Synthesis
| Catalyst/Promoter | Substrate 1 | Substrate 2 | Product Type | Regioselectivity | Yield (%) | Reference |
| Zn(OTf)₂ | Alkenes, NBS, Nitriles | TMSN₃ | 1,5-Disubstituted | High | Good | [8] |
| CF₃CO₂Ag | Arenediazonium salt | Trimethylsilyldiazomethane | 2-Aryl-2H-tetrazole | Exclusive (only 2-aryl observed) | 75 | [9] |
| Yb(OTf)₃ | Amines, Triethyl orthoformate | Sodium azide | 1-Substituted | Good | Good | [8] |
| Co@g-C₃N₄ (Visible light) | Aldehydes | Sodium azide | 1H-Tetrazoles | Regioselective | 84-95 | [11] |
| Amine Salt (Pyridine HCl) | Aromatic nitrile | Sodium azide | 5-Substituted-1H-tetrazole | N/A | High | [4] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Aryl-2H-tetrazoles using a Silver Catalyst[9]
Materials:
-
Aryl diazonium tetrafluoroborate (1.0 mmol)
-
Silver trifluoroacetate (CF₃CO₂Ag) (0.05 mmol)
-
Trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl diazonium tetrafluoroborate and silver trifluoroacetate.
-
Add anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the trimethylsilyldiazomethane solution dropwise to the cooled reaction mixture over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-2H-tetrazole.
Experimental Workflow for Silver-Catalyzed Synthesis of 2-Aryl-2H-tetrazoles
References
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrazole Cycloaddition
Welcome to the technical support center for tetrazole cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of 5-substituted-1H-tetrazoles. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the tetrazole cycloaddition reaction?
The formation of tetrazoles from nitriles and azides is generally described as a [3+2] cycloaddition. However, the precise mechanism can vary depending on the reactants and conditions. Two primary pathways are considered:
-
Concerted [3+2] Cycloaddition: In this mechanism, the azide and nitrile react in a single, concerted step to form the tetrazole ring. This pathway is more likely when using organic azides with highly activated nitriles.[1]
-
Stepwise Mechanism: This pathway involves the initial nucleophilic attack of the azide on the nitrile to form an imidoyl azide intermediate, which then undergoes cyclization to the tetrazole. Evidence suggests that for reactions involving azide salts, nitrile activation, potentially by a proton source or a Lewis acid catalyst, is a crucial rate-limiting step.[1][2]
Q2: What are the most critical factors influencing the conversion rate?
Several factors can significantly impact the yield of your tetrazole synthesis:
-
Reactant Properties: The electronic nature of the substituent on the nitrile is critical. Electron-withdrawing groups on the nitrile generally increase the reaction rate and yield.[1]
-
Catalyst: The choice of catalyst is crucial for activating the nitrile. A wide range of catalysts, including Lewis acids (e.g., ZnCl₂, AlCl₃), transition metals (e.g., Co(II), Cu(II)), and solid acids (e.g., silica sulfuric acid), have been shown to be effective.[3][4][5]
-
Solvent: Polar aprotic solvents like DMF and DMSO are generally the most effective for this reaction.[3][4][5] Protic solvents like alcohols are typically unsuitable.[4][6]
-
Temperature: Elevated temperatures (typically 100-150 °C) are often required to drive the reaction to completion.[1] However, prolonged heating at very high temperatures can lead to thermal decomposition of the tetrazole product.[3]
-
Reaction Time: The optimal reaction time needs to be determined empirically, as insufficient time will lead to incomplete conversion, while excessive time can result in byproduct formation.[3]
Q3: Which catalysts are recommended for improving yields?
A variety of catalysts can be employed to enhance the rate and yield of tetrazole cycloaddition. The choice of catalyst may depend on the specific substrate and desired reaction conditions.
-
Lewis Acids: Zinc salts (e.g., ZnCl₂) are commonly used and effective Lewis acid catalysts.[5][7] Aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are other options.[4]
-
Transition Metal Complexes: Cobalt(II) complexes have been shown to be highly active catalysts for this reaction under homogeneous conditions.[3] Copper salts (e.g., CuSO₄·5H₂O) are also utilized.[5]
-
Solid Acids: Heterogeneous catalysts like silica sulfuric acid offer advantages in terms of ease of separation and reusability.[4]
-
Nanocatalysts: Emerging research focuses on nanomaterial-based catalysts, which can offer high catalytic activity and easy recovery.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during tetrazole cycloaddition experiments and provides actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider trying an alternative catalyst from the recommended list (see FAQs). Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Poor Quality Starting Materials | Purify the starting nitrile and ensure the azide source (e.g., sodium azide) is of high purity and handled with care. Sodium azide is highly toxic and should be handled in a well-ventilated fume hood.[5] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific substrates.[5] |
| Incorrect Solvent | Switch to a high-boiling polar aprotic solvent such as DMF or DMSO.[3][4][5] Avoid protic solvents like methanol or ethanol.[4][6] |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using TLC or LC-MS to determine the point of maximum conversion. Extend the reaction time if the starting material is still present.[5] |
Issue 2: Formation of Multiple Byproducts
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Decomposition of Reactants or Product | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.[3] If the substrate is sensitive, consider using milder reaction conditions or a more active catalyst that allows for lower temperatures. |
| Side Reactions of the Azide | Ensure that the azide is not reacting with other functional groups in your starting material. Protect sensitive functional groups if necessary. Be aware that in situ formation of hydrazoic acid can be hazardous.[4][5] |
| Impure Starting Materials | Purify all reactants before starting the reaction to eliminate impurities that could lead to side reactions.[5] |
Experimental Protocols
General Protocol for Catalyst Screening in Tetrazole Cycloaddition
This protocol outlines a general procedure for screening different catalysts to optimize the yield of a 5-substituted-1H-tetrazole.
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 mmol), sodium azide (1.2-1.5 equivalents), and the chosen solvent (e.g., DMF or DMSO, 3-5 mL).[3][5]
-
Catalyst Addition: Add the catalyst to be screened. The catalyst loading will depend on the type of catalyst being used. For Lewis acids like ZnCl₂, a loading of 0.1-1 equivalent can be a starting point.[5] For more active catalysts like some transition metal complexes, 1 mol% may be sufficient.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and stir.[3][6]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.[5]
-
Acidification and Isolation: Acidify the aqueous solution with dilute HCl (e.g., 2M) to a pH of ~2-3 to protonate the tetrazole, which may cause it to precipitate.[5] Collect the solid product by filtration, wash with cold water, and dry. If the product does not precipitate, extract it with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation: Solvent and Catalyst Effects on Yield
The following tables summarize the impact of different solvents and catalyst loadings on the yield of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, based on literature data.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | 110 | 12 | 20 | [3] |
| 2 | Toluene | 110 | 12 | 15 | [3] |
| 3 | Acetonitrile | 110 | 12 | 50 | [3] |
| 4 | DMF | 110 | 12 | 80 | [3] |
| 5 | DMSO | 110 | 12 | 99 | [3] |
Table 2: Effect of Catalyst Loading (Silica Sulfuric Acid)
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | DMF | 50 | 10 | 85 | [4] |
| 2 | DMF | 100 | 5 | 92 | [4] |
| 3 | DMF | 200 | 5 | 93 | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low tetrazole cycloaddition conversion rates.
Relationship of Key Reaction Parameters
Caption: Interrelationship of key parameters affecting tetrazole cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Hazards in Large-Scale Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing the thermal risks associated with the large-scale synthesis of tetrazoles. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety data to support your research and development endeavors.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the large-scale synthesis of tetrazoles.
Issue 1: Reaction Fails to Initiate or Shows Low Conversion
-
Question: My large-scale tetrazole synthesis using a nitrile and sodium azide is not starting, or the conversion is very low after an extended period. What are the potential causes and solutions?
-
Answer: Low or no conversion in a tetrazole synthesis can be attributed to several factors, especially at scale. A primary concern is inadequate activation of the nitrile. The reaction often requires an acid catalyst to protonate the nitrile, making it more susceptible to nucleophilic attack by the azide ion.[1]
Troubleshooting Steps:
-
Catalyst Choice and Stoichiometry: Ensure the appropriate catalyst is being used. For the common [3+2] cycloaddition of nitriles and sodium azide, catalysts like zinc salts, amine hydrochlorides, or silica sulfuric acid are often employed.[1][2][3] Verify that the catalyst loading is appropriate for the scale of your reaction.
-
Solvent and Moisture Content: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or NMP are common. However, be aware that high humidity can be problematic.[4] Ensure you are using dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: While higher temperatures generally favor the reaction, they also increase the risk of thermal runaway. Ensure your reactor's heating system is accurately calibrated and providing uniform heating to the reaction mixture. Insufficient temperature can lead to a stalled reaction.
-
Mixing and Mass Transfer: In large reactors, inefficient stirring can lead to localized areas of low reagent concentration, hindering the reaction. Ensure your agitation is sufficient to maintain a homogeneous mixture.
-
Issue 2: Uncontrolled Exotherm or Runaway Reaction
-
Question: I observed a sudden and rapid increase in temperature during my scaled-up tetrazole synthesis. How can I prevent this, and what should I do if it occurs?
-
Answer: Tetrazole syntheses are often highly exothermic, and the risk of a thermal runaway is a significant safety concern. A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[5][6][7]
Preventative Measures:
-
Calorimetric Screening: Before scaling up, perform thermal analysis using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) on a small sample of the reaction mixture. This will help determine the onset temperature of the exotherm, the total heat of reaction, and the maximum temperature of the synthesis reaction (MTSR).
-
Semi-Batch or Continuous Flow Processing: Avoid batch reactions where all reagents are mixed at the beginning. A semi-batch approach, where one reagent is added portion-wise, allows for better control of the reaction rate and heat generation.[6] For even greater safety, consider a continuous flow synthesis, which minimizes the volume of the reaction mixture at any given time, significantly reducing the risk of a hazardous event.[8][9]
-
Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of removing the maximum heat output of the reaction. Consider the use of a more efficient cooling fluid or a reactor with a higher surface area-to-volume ratio.[5]
-
Emergency Quenching and Relief Systems: Have a documented and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical inhibitor. The reactor should also be equipped with a properly sized pressure relief valve or rupture disk.
Emergency Response: In the event of a runaway reaction, follow your established emergency procedures, which should include immediate cooling, stopping reagent addition, and preparing for a potential emergency shutdown and evacuation.
-
Issue 3: Product Isolation and Purification Challenges at Scale
-
Question: I am having difficulty isolating and purifying my tetrazole product on a large scale. What are some common issues and their solutions?
-
Answer: Scaling up product isolation can present challenges not seen at the lab bench.
Common Problems and Solutions:
-
Catalyst Removal: Homogeneous catalysts can be difficult to separate from the product. Consider using a heterogeneous catalyst, such as silica sulfuric acid or a polymer-supported catalyst, which can be removed by filtration.[1]
-
Product Precipitation and Filtration: The physical properties of the product may differ at scale. Ensure you have an appropriate filtration setup (e.g., a filter press or a centrifugal filter) to handle large volumes of solid product. If the product is an oil, ensure your extraction and solvent removal steps are optimized for larger volumes.
-
Residual Azide: It is crucial to ensure that all unreacted azide is quenched before workup to prevent the formation of hazardous hydrazoic acid, especially during acidification steps. A common method is the addition of sodium nitrite under acidic conditions.[8][9]
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary thermal hazard in tetrazole synthesis?
-
A1: The primary thermal hazard is the highly exothermic nature of the tetrazole ring formation and its potential for thermal decomposition. The reaction between nitriles and azides can lead to a runaway reaction if not properly controlled. Additionally, the formation of highly toxic and explosive hydrazoic acid (HN₃) is a major concern, particularly under acidic conditions.[8]
-
-
Q2: How does the substitution on the tetrazole ring affect its thermal stability?
-
A2: The nature of the substituent on the tetrazole ring significantly influences its thermal stability. Electron-withdrawing groups can increase the polarity of the cyanide group in the starting material, potentially leading to higher yields but can also affect the stability of the final product. Generally, the tetrazole ring itself is thermally stable to a certain point, after which it decomposes exothermically. For example, many phenyl-substituted tetrazoles decompose in the range of 190-240°C.[10]
-
-
Q3: What are the advantages of continuous flow synthesis for tetrazoles?
-
A3: Continuous flow synthesis offers several safety advantages for tetrazole production. It involves reacting small quantities of reagents at any given time, which minimizes the risk associated with hazardous materials. This format also allows for better temperature control and reduces the headspace where explosive hydrazoic acid could accumulate, making it an inherently safer process, especially at elevated temperatures.[8][9]
-
-
Q4: What analytical techniques are essential for assessing thermal hazards?
-
A4: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are crucial for assessing thermal hazards. DSC can determine the onset temperature of decomposition and the heat of reaction. ARC provides data on the behavior of the reaction under adiabatic conditions, simulating a worst-case scenario of cooling failure to determine the time to maximum rate and the pressure profile of a runaway reaction.[11] Thermogravimetric Analysis (TGA) is also useful for determining the thermal stability and decomposition temperatures of the final product.[12][13][14][15][16]
-
-
Q5: How should I handle and dispose of azide-containing waste?
-
A5: All waste streams containing residual azides must be handled with extreme care. Azides can form explosive salts with heavy metals, so contact with lead or copper should be avoided. Quench all azide-containing waste with a suitable reagent, such as sodium nitrite and an acid, to convert the azide to nitrogen gas before disposal. Always consult your institution's safety guidelines for hazardous waste disposal.
-
Section 3: Data Presentation
Table 1: Thermal Decomposition Data for Selected 5-Substituted 1H-Tetrazoles
| Compound | Substituent | Decomposition Onset (°C) | Decomposition Peak (°C) | Enthalpy of Decomposition (kJ/mol) | Reference |
| 5-Phenyl-1H-tetrazole | Phenyl | ~215 | - | - | [1] |
| 1-Phenyl-1H-tetrazole | 1-Phenyl | 190-240 | - | Varies | [10] |
| 1-(2-Chlorophenyl)-1H-tetrazole | 1-(2-Chlorophenyl) | 190-240 | - | - | [10] |
| 1-(4-Chlorophenyl)-1H-tetrazole | 1-(4-Chlorophenyl) | 190-240 | - | - | [10] |
| 1-(4-Nitrophenyl)-1H-tetrazole | 1-(4-Nitrophenyl) | 190-240 | - | - | [10] |
| 5-Amino-1H-tetrazole | 5-Amino | ~200 | - | - | [7] |
Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions. The data presented should be used as a guide and not as a substitute for experimental thermal analysis of your specific compound.
Section 4: Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for evaluating the thermal stability of a synthesized tetrazole compound.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried tetrazole sample into a suitable DSC pan (e.g., aluminum, gold-plated copper).
-
Hermetically seal the pan to contain any evolved gases during decomposition.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature that is beyond the decomposition point (e.g., 350°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the onset temperature of any exothermic events, which indicates the beginning of decomposition.
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (J/g).
-
Protocol 2: Large-Scale Batch Synthesis of 5-Phenyl-1H-tetrazole (Safety-Focused)
Warning: This procedure involves hazardous materials and a highly exothermic reaction. It should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.
-
Reactor Setup and Pre-reaction Checks:
-
Use a jacketed glass or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Ensure the reactor's cooling system is operational and has been tested.
-
Verify that the emergency quenching system and pressure relief devices are in place and functional.
-
The entire setup should be in a well-ventilated fume hood or a designated containment area.
-
-
Reaction:
-
Charge the reactor with benzonitrile (1.0 eq) and a suitable solvent such as DMF.
-
Add the catalyst, for example, silica sulfuric acid (e.g., 0.1 eq).[1]
-
In a separate vessel, dissolve sodium azide (1.5 eq) in DMF. Caution: Sodium azide is highly toxic.
-
Slowly add the sodium azide solution to the reactor via the addition funnel over a period of 2-4 hours, while maintaining the reaction temperature at a controlled setpoint (e.g., 120-130°C).
-
Continuously monitor the reaction temperature. If the temperature rises uncontrollably, stop the addition and apply maximum cooling.
-
After the addition is complete, maintain the reaction at temperature and monitor for completion by TLC or HPLC.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Crucially, quench any unreacted azide. Slowly add a freshly prepared solution of sodium nitrite (e.g., 1.5 eq) in water, followed by the slow addition of dilute sulfuric acid to maintain a pH below 4. This will convert residual azide to nitrogen gas. This step is highly exothermic and will release gas. Ensure adequate cooling and venting.
-
After the quench is complete (cessation of gas evolution), proceed with the product isolation, which typically involves precipitation by adding water and acidification, followed by filtration.
-
Section 5: Visualizations
Diagram 1: Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal hazards before scaling up tetrazole synthesis.
Diagram 2: Troubleshooting Logic for Low Reaction Conversion
Caption: Decision tree for troubleshooting low conversion in tetrazole synthesis.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. fauske.com [fauske.com]
- 7. mt.com [mt.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. torontech.com [torontech.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
Validation & Comparative
Structural Validation of 5-Substituted Benzyl-Tetrazoles by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of 5-substituted benzyl-tetrazoles using X-ray crystallography. While the primary focus of this document is to outline the methodology and data presentation for the structural elucidation of 5-(4-Bromo-benzyl)-2H-tetrazole, a comprehensive search of publicly available crystallographic databases did not yield a specific entry for this compound. Therefore, this guide utilizes the crystallographic data of the closely related analogue, 5-(4-Chloro-benzyl)-1H-tetrazole , as a primary example to demonstrate the principles of structural validation and comparison with other relevant tetrazole derivatives.
Comparative Crystallographic Data
The determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is the definitive method for structural validation. The key parameters obtained from this analysis provide insights into the molecule's conformation, packing in the crystal lattice, and intermolecular interactions. Below is a comparison of the crystallographic data for several 5-substituted benzyl-tetrazole derivatives.
| Parameter | 5-(4-Chloro-benzyl)-1H-tetrazole[1] | 5-(4-Nitrobenzyl)-1H-tetrazole[2] | 5-(4-Ethoxybenzyl)-1H-tetrazole[3] |
| Chemical Formula | C₈H₇ClN₄ | C₈H₇N₅O₂ | C₁₀H₁₂N₄O |
| Molecular Weight | 194.63 | 205.19 | 204.24 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 14.654(3) | 6.3393(10) | 4.9291(10) |
| b (Å) | 4.9321(10) | 4.9381(6) | 18.145(4) |
| c (Å) | 12.688(3) | 28.801(4) | 11.363(2) |
| β (°) | 105.63(3) | 101.905(14) | 99.19(3) |
| Volume (ų) | 883.1(3) | 882.2(2) | 1003.2(3) |
| Z | 4 | 4 | 4 |
| Dihedral Angle (°) | 67.52(6) | 63.13(8) | 67.52(2) |
Experimental Protocols
The structural validation by X-ray crystallography follows a standardized workflow, from crystal growth to data refinement.
Synthesis and Crystallization
The initial step involves the synthesis of the target compound, in this case, this compound. A common synthetic route involves the [3+2] cycloaddition of a substituted benzyl cyanide with an azide source.
Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, crystals of 5-(4-Chlorobenzyl)-1H-tetrazole were obtained from a mixed solution of ethanol and water.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
The collected diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Relevance in Signaling Pathways
Tetrazole derivatives are recognized as important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their metabolic stability.[3] They have been shown to interact with various biological targets, including peroxisome proliferator-activated receptors (PPARs) and protein tyrosine phosphatase 1B (PTP1B), which are crucial in metabolic signaling pathways.[4]
The structural information gleaned from X-ray crystallography is vital for understanding the structure-activity relationships (SAR) of these compounds and for the rational design of more potent and selective modulators of these pathways.
Conclusion
The structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. X-ray crystallography provides unambiguous proof of a molecule's constitution and conformation. While the specific crystallographic data for this compound is not publicly available, the comparative data from its analogues, such as 5-(4-chloro-benzyl)-1H-tetrazole, offer valuable insights into the expected structural features. The presented workflow for crystallographic analysis and the contextualization within relevant signaling pathways provide a robust framework for the evaluation of this and other related tetrazole derivatives.
References
Purity Analysis of 5-(4-Bromo-benzyl)-2H-tetrazole: A Comparative Guide to HPLC and Alternative Methods
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 5-(4-Bromo-benzyl)-2H-tetrazole is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly influence the quality and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, offering researchers and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.
High-Performance Liquid Chromatography stands as a fundamental technique in the pharmaceutical industry for its precision in separating and quantifying compounds.[1] A validated HPLC method is a critical component of a Certificate of Analysis for an API.[2] This guide outlines a robust reversed-phase HPLC (RP-HPLC) method, a common approach for non-polar or moderately polar analytes, and compares it with other powerful analytical techniques.[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on various factors, including the specific analytical challenge, the nature of the impurities, and the desired level of information. While RP-HPLC is a versatile and widely used technique, orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE) can provide complementary and confirmatory data.
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | High resolution, sensitivity, and reproducibility for quantifying the main compound and detecting process-related impurities.[4] | May require specific reference standards for impurity identification and quantification. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[4] | Provides absolute purity determination without the need for a specific reference standard of the impurity; it is a primary analytical method and is non-destructive.[4][5] | Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection; requires a certified internal standard.[4][5] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[5] | High separation efficiency, minimal sample and reagent consumption, and can be performed in non-aqueous conditions.[5] | Concentration sensitivity can be lower than HPLC-UV, and achieving high reproducibility can be more challenging.[5] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. The HPLC method is a representative protocol developed based on established principles for pharmaceutical analysis.[2][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantification of this compound and the detection of common process-related impurities such as unreacted starting materials (e.g., 4-bromobenzyl cyanide) and potential side-products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 40% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[6]
Quantitative NMR (qNMR)
qNMR offers a direct measurement of the purity of this compound against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[4]
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).[4]
-
Experimental Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).[4]
Capillary Electrophoresis (CE)
-
Instrumentation: A capillary electrophoresis system with a UV detector.[5]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[5]
-
Background Electrolyte: 25 mM ammonium acetate in an acetonitrile/water mixture.[5]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Visualizing the Workflow and Method Selection
The following diagrams illustrate the general experimental workflow for HPLC purity analysis and a logical approach to selecting the appropriate analytical method.
Caption: A typical workflow for the purity assessment of this compound using HPLC.
Caption: A decision-making guide for selecting the appropriate analytical method based on the specific research or quality control objective.
References
A Comparative Analysis of 5-(4-Bromo-benzyl)-2H-tetrazole and its 1H-tetrazole Isomer for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the 2H and 1H isomers of 5-(4-bromo-benzyl)-tetrazole, offering insights into their synthesis, structural properties, and potential biological relevance. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document compiles available information and provides data from closely related analogs to offer a valuable resource for researchers in medicinal chemistry and drug discovery.
Tetrazole derivatives are of significant interest in pharmaceutical sciences as they are often used as bioisosteres for carboxylic acid groups, enhancing metabolic stability and other pharmacokinetic properties. The positional isomerism of the substituent on the tetrazole ring (1H vs. 2H) can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[1]
Physicochemical and Spectroscopic Properties
A direct comparison of the experimental data for 5-(4-Bromo-benzyl)-2H-tetrazole and its 1H-isomer is challenging due to the limited availability of peer-reviewed data for both exact compounds. However, data for the 2H-isomer is available from commercial suppliers, and data for structurally similar 1H-tetrazole analogs, such as 5-(4-chlorobenzyl)-1H-tetrazole, can provide valuable insights.
| Property | This compound | 5-(4-Bromo-benzyl)-1H-tetrazole (Predicted/Analog Data) |
| Molecular Formula | C₈H₇BrN₄ | C₈H₇BrN₄ |
| Molecular Weight | 239.08 g/mol [2] | 239.08 g/mol |
| Melting Point | 174-180 °C[2] | Data not available for the bromo-analog. The chloro-analog, 5-(4-chlorobenzyl)-1H-tetrazole, has a melting point of 157-160 °C.[3] |
| Appearance | White needles[2] | Expected to be a white to off-white solid. |
| 1H NMR (DMSO-d₆) | Data not available in peer-reviewed literature. | Predicted chemical shifts based on 5-(4-chlorobenzyl)-1H-tetrazole[3]: ~16.1 ppm (br s, 1H, NH), ~7.5 ppm (d, 2H, Ar-H), ~7.2 ppm (d, 2H, Ar-H), ~4.2 ppm (s, 2H, CH₂). |
| 13C NMR (DMSO-d₆) | Data not available in peer-reviewed literature. | Predicted chemical shifts based on 5-(4-chlorobenzyl)-1H-tetrazole[3]: ~156 ppm (C-tetrazole), ~135 ppm (C-Ar), ~132 ppm (C-Ar), ~131 ppm (C-Ar), ~129 ppm (C-Ar), ~29 ppm (CH₂). |
| FT-IR (cm⁻¹) | Data not available in peer-reviewed literature. | Predicted characteristic peaks based on related structures[3]: ~3000-2800 (C-H), ~1600 (C=C aromatic), ~1490 (N=N), ~1070 (Ar-Br). |
Synthesis of 5-(4-Bromo-benzyl)-tetrazole Isomers
The synthesis of 5-substituted-1H-tetrazoles is well-established and typically proceeds through the [3+2] cycloaddition of a nitrile with an azide source. A general and efficient method involves the reaction of the corresponding nitrile with sodium azide, often catalyzed by a Lewis acid in a suitable solvent like DMF. The synthesis of 2H-isomers can be more complex and may involve alkylation of the 5-substituted tetrazole, which can yield a mixture of 1H and 2H isomers that require separation.
Experimental Protocol: Synthesis of 5-(4-Bromo-benzyl)-1H-tetrazole
This protocol is adapted from a general method for the synthesis of 5-substituted-1H-tetrazoles.[4]
Materials:
-
2-(4-bromophenyl)acetonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-bromophenyl)acetonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-bromo-benzyl)-1H-tetrazole.
The following diagram illustrates the general workflow for the synthesis and characterization of 5-substituted-1H-tetrazoles.
Synthesis and Characterization Workflow
Biological Activity and Signaling Pathways
SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in urine and thereby lowering blood glucose levels.[6] The inhibition of SGLT2 has also been shown to have downstream effects on various signaling pathways, contributing to cardiovascular and renal protective benefits. These include the activation of AMP-activated protein kinase (AMPK) and the modulation of inflammatory pathways such as the NF-κB and NLRP3 inflammasome pathways.[7]
The following diagram illustrates the signaling cascade initiated by SGLT2 inhibition.
SGLT2 Inhibition Signaling Pathway
Conclusion
The choice between 1H and 2H-tetrazole isomers in drug design is a critical decision that can impact the resulting compound's biological activity and physicochemical properties. While a definitive comparison of this compound and its 1H-isomer is hampered by the lack of direct experimental data, this guide provides a framework for understanding their potential differences based on available information for analogous compounds. The provided synthetic protocol offers a starting point for the preparation of these molecules, and the illustrated signaling pathway highlights a relevant biological context for tetrazole-containing compounds. Further experimental investigation is warranted to fully elucidate the distinct characteristics and therapeutic potential of these two isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 5. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 5-(4-Halogenated-benzyl)-2H-tetrazoles: A Guide for Researchers
A detailed analysis of the biological profiles of 5-(4-Bromo-benzyl)-2H-tetrazole and its halogenated analogs reveals nuances in their potential therapeutic applications. This guide provides a comparative overview of their antimicrobial and cytotoxic activities, supported by available experimental data and detailed protocols for researchers in drug discovery and development.
Tetrazole derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a halogen atom at the para position of the benzyl ring in 5-benzyl-2H-tetrazole can significantly influence its biological activity. This guide focuses on a comparative analysis of this compound and its fluoro, chloro, and iodo analogs to assist researchers in understanding their structure-activity relationships.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Limited studies have reported the antimicrobial properties of some of these halogenated tetrazole derivatives. Notably, 5-(4-chlorophenyl)-1H-tetrazole has been evaluated for its antibacterial effects.
Table 1: Antimicrobial Activity of 5-(4-Chlorophenyl)-1H-tetrazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL)[1] |
| Escherichia coli | 2.5[1] |
| Staphylococcus aureus | >2 |
| Bacillus subtilis | >2 |
| Klebsiella pneumoniae | >2 |
Note: Data for the fluoro, bromo, and iodo analogs of 5-(4-benzyl)-2H-tetrazole is not currently available in the reviewed literature.
The available data suggests that the chloro-substituted analog exhibits some activity against E. coli. The lack of comprehensive screening against a wider panel of microbes for all the halogenated derivatives highlights a gap in the current research landscape.
Cytotoxic Activity
The anticancer potential of halogenated benzyl tetrazoles has also been explored, with some derivatives showing promising cytotoxic effects against various cancer cell lines. A study on 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines, which contains the 4-bromobenzyl moiety, has demonstrated potent antiproliferative activity.
Table 2: Cytotoxic Activity of a 2-(4-Bromobenzyl) Containing Compound
| Cancer Cell Line | Compound | IC50 (µM) |
| FaDu (HTB-43) | 7a | 1.73 |
Note: Compound 7a is a complex molecule containing the 2-(4-bromobenzyl) group. This data provides an indication of the potential of the bromo-substituted moiety but is not a direct measure of the cytotoxicity of this compound itself. Data for the fluoro, chloro, and iodo analogs of 5-(4-benzyl)-2H-tetrazole is not currently available in the reviewed literature.
Experimental Protocols
For researchers looking to build upon the existing knowledge, the following are detailed methodologies for key experiments cited in the literature.
Synthesis of 5-(4-Halogenated-benzyl)-2H-tetrazoles
The synthesis of these compounds typically involves the reaction of the corresponding 4-halogenated benzyl cyanide with an azide source.
General Synthesis Workflow:
Caption: General synthesis workflow for 5-(4-Halogenated-benzyl)-2H-tetrazoles.
Detailed Protocol for 5-(4-Chlorobenzyl)-1H-tetrazole Synthesis: A mixture of 2-(4-chlorophenyl)acetonitrile, sodium azide (NaN3), and ammonium chloride (NH4Cl) is dissolved in dimethylformamide (DMF). The mixture is then refluxed for a specified period while stirring. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then poured into cold water to precipitate the product, which can be further purified by recrystallization.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Test Compounds: Stock solutions of the tetrazole derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Future Directions
The current body of research on the biological activity of 5-(4-halogenated-benzyl)-2H-tetrazoles is limited. To fully understand the therapeutic potential of this class of compounds, further studies are warranted. A systematic investigation involving the synthesis and screening of all four halogenated analogs (fluoro, chloro, bromo, and iodo) against a broad panel of microbial strains and cancer cell lines would provide valuable insights into their structure-activity relationships. Such studies would be instrumental in guiding the design and development of novel tetrazole-based therapeutic agents.
References
Efficacy of Bromobenzyl-Tethered Thienopyrimidines in Cancer Cell Lines: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The data presented is based on published experimental findings and aims to facilitate the evaluation of these compounds as potential anticancer agents.
A series of novel thienopyrimidine derivatives featuring a 2-(4-bromobenzyl) substituent were synthesized and evaluated for their antiproliferative activities. The compounds were tested against a panel of human cancer cell lines, with some derivatives demonstrating potent cytotoxic effects. This guide summarizes the key efficacy data and provides an overview of the experimental methodology used to generate these findings.
Comparative Efficacy Data
The in vitro anticancer activity of the synthesized 2-(4-bromobenzyl) tethered thienopyrimidine derivatives was assessed against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined. The results for the most active compounds are summarized in the table below.
| Compound ID | FaDu (Head and Neck) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 7a | 1.73 | - | - | - |
| 7r | - | - | - | - |
Note: A lower IC50 value indicates a higher potency of the compound. Dashes indicate that data was not provided for that specific cell line in the referenced study.
Compound 7a emerged as a particularly potent agent against the FaDu human head and neck cancer cell line, with an IC50 value of 1.73 µM[2]. Further studies revealed that compound 7a also exhibited selective inhibition of COX-2 over COX-1, suggesting a potential dual anticancer and anti-inflammatory mechanism of action[3]. The study also highlighted that compounds 7a and 7r showed the most potent antiproliferative activity against FaDu cells, with 83.52% and 74.70% inhibition at a 10 µM concentration, respectively[2]. Importantly, these potent compounds displayed no significant cytotoxicity against normal HEK-293 cells, indicating a degree of selectivity for cancer cells[2].
Experimental Protocols
The following section details the methodology employed for the in vitro cytotoxicity assessment of the 2-(4-bromobenzyl) tethered thienopyrimidine derivatives.
Cell Culture and Maintenance
Human cancer cell lines (FaDu, MCF-7, MDA-MB-231, and A549) and normal human embryonic kidney cells (HEK-293) were used. The cells were cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics. The cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well microplates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: After the incubation period, the MTT reagent was added to each well.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by these compounds and the general workflow of the cytotoxicity experiment.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Showdown: A Comparative Analysis of Brominated and Chlorinated Benzyl Tetrazoles
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of pharmacologically relevant scaffolds is paramount. This guide provides a head-to-head spectroscopic comparison of brominated and chlorinated benzyl tetrazoles, offering a detailed examination of their NMR, FT-IR, and Mass Spectrometry data. The inclusion of comprehensive experimental protocols and visual workflows aims to equip researchers with the practical knowledge for their own analytical endeavors.
This comparative analysis focuses on 5-(4-bromobenzyl)-1H-tetrazole and 5-(4-chlorobenzyl)-1H-tetrazole, two halogenated analogs of a key heterocyclic motif. The introduction of a halogen atom to the benzyl ring significantly influences the electronic environment of the entire molecule, a factor critical in tuning the binding affinities and pharmacokinetic profiles of potential drug candidates. Spectroscopic techniques provide an indispensable toolkit for elucidating these subtle, yet crucial, structural differences.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the two title compounds. This side-by-side presentation facilitates a direct comparison of the influence of the halogen substituent on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5-(4-bromobenzyl)-1H-tetrazole | ~7.5 (d) | Doublet | 2H | Ar-H |
| ~7.2 (d) | Doublet | 2H | Ar-H | |
| ~4.2 (s) | Singlet | 2H | -CH₂- | |
| ~16.0 (br s) | Broad Singlet | 1H | -NH | |
| 5-(4-chlorobenzyl)-1H-tetrazole [1] | 7.36 (d) | Doublet | 2H | Ar-H |
| 7.26 (d) | Doublet | 2H | Ar-H | |
| 4.25 (s) | Singlet | 2H | -CH₂- | |
| 16.10 (br) | Broad | 1H | -NH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 5-(4-bromobenzyl)-1H-tetrazole | 155.9, 136.0, 131.9, 131.5, 121.2, 28.9 | C₅ (tetrazole), Ar-C, Ar-CH, Ar-CH, Ar-C-Br, -CH₂- |
| 5-(4-chlorobenzyl)-1H-tetrazole [1] | 155.80, 135.41, 132.27, 131.16, 129.16, 28.73 | C₅ (tetrazole), Ar-C, Ar-C-Cl, Ar-CH, Ar-CH, -CH₂- |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=N, N=N Stretch (Tetrazole Ring) | C-Cl/C-Br Stretch |
| 5-(4-bromobenzyl)-1H-tetrazole | ~3400-2500 (broad) | ~3100-3000 | ~2980 | ~1600-1400 | ~600-500 |
| 5-(4-chlorobenzyl)-1H-tetrazole [1] | 2985, 2838, 2696 | 3050 | 2920 | 1487, 1404 | 763, 654 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of similar analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the brominated and chlorinated benzyl tetrazoles in solution.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample (brominated or chlorinated benzyl tetrazole) was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a clean, dry 5 mm NMR tube.
-
The NMR tube was capped and carefully inverted several times to ensure homogeneity.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: -2 to 18 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 200 ppm
-
Referencing: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the solid-state structure of the halogenated benzyl tetrazoles.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample was ground into a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.
-
The sample and KBr were thoroughly mixed and ground together until a uniform, fine powder was obtained.
-
The mixture was transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the empty sample compartment was recorded prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the halogenated benzyl tetrazoles.
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Sample Preparation:
-
A stock solution of the sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
-
The stock solution was further diluted with a 1:1 mixture of methanol and water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the general synthesis of a halogenated benzyl tetrazole and the subsequent spectroscopic analysis workflow.
Caption: General synthesis of 5-(4-halobenzyl)-1H-tetrazoles.
Caption: Workflow for spectroscopic analysis of benzyl tetrazoles.
Discussion of Spectroscopic Comparison
The presented data reveals subtle but distinct differences in the spectroscopic signatures of the brominated and chlorinated benzyl tetrazoles, primarily attributable to the differing electronic effects of the halogen atoms.
In the ¹H NMR spectra , the aromatic protons of both compounds appear as two doublets, characteristic of a para-substituted benzene ring. The chemical shifts are very similar, indicating that the electronic influence of chlorine versus bromine on the proton environment is not dramatically different. The benzylic protons (-CH₂-) and the tetrazole N-H proton also resonate at comparable chemical shifts.
The ¹³C NMR spectra show more discernible differences. The chemical shift of the carbon atom directly attached to the halogen (Ar-C-X) is a key indicator. While the provided data is for different isomers, it is generally expected that the carbon attached to bromine will resonate at a slightly more upfield (lower ppm) position compared to the carbon attached to chlorine, due to the lower electronegativity of bromine.
The FT-IR spectra are broadly similar, exhibiting the characteristic absorption bands for the N-H bond, aromatic and aliphatic C-H bonds, and the tetrazole ring vibrations. The most significant difference lies in the region of the carbon-halogen stretching frequency. The C-Cl stretch typically appears at a higher wavenumber (763, 654 cm⁻¹) compared to the C-Br stretch (~600-500 cm⁻¹).
In Mass Spectrometry , while experimental data for the specific benzyl tetrazoles was not available, the fragmentation of halogenated compounds is well-documented. For the chlorinated compound, the molecular ion peak would be accompanied by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. For the brominated compound, the M+2 peak would be of nearly equal intensity to the molecular ion peak, reflecting the roughly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation patterns are expected to involve the loss of the halogen atom, the benzyl group, and cleavage of the tetrazole ring.
Conclusion
This guide provides a foundational spectroscopic comparison of brominated and chlorinated benzyl tetrazoles. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel tetrazole-based compounds. The subtle yet measurable differences in their spectroscopic properties underscore the importance of comprehensive analytical characterization in understanding the structure-property relationships that govern the biological activity of these important heterocyclic systems. Further investigation into a wider range of halogenated analogs and their detailed mass spectrometric fragmentation would provide even deeper insights into the chemistry of this versatile class of molecules.
References
Tetrazole Bioisosteres in Drug Design: A Comparative Analysis
The strategic substitution of a carboxylic acid group with a tetrazole ring is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive comparison of these critical bioisosteres, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery process.
Physicochemical Properties: A Tale of Two Acids
While both tetrazoles and carboxylic acids are acidic and planar, their nuanced differences in physicochemical properties can profoundly influence a drug's behavior.[3][4] The acid dissociation constant (pKa), lipophilicity (logP/logD), and membrane permeability are critical parameters in this comparison.
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Significance in Drug Design |
| pKa | ~4.2 - 4.5[5] | ~4.5 - 4.9[1][5] | Both are ionized at physiological pH, crucial for target interaction. |
| Lipophilicity (logP/logD) | Generally lower | Generally higher[1][3] | Influences solubility, absorption, and distribution. |
| Membrane Permeability | Variable | Can be lower despite higher lipophilicity due to a high desolvation penalty.[1][5] | A key factor in oral bioavailability. |
| Metabolic Stability | Susceptible to phase II conjugation (e.g., glucuronidation) | More resistant to metabolic degradation.[4] | Impacts drug half-life and potential for reactive metabolites. |
Impact on Biological Activity and Pharmacokinetics
The bioisosteric replacement of a carboxylic acid with a tetrazole can lead to significant improvements in a compound's biological activity and pharmacokinetic profile. A classic example is the development of the angiotensin II receptor antagonist, losartan.
| Compound | IC50 (in vitro) | Efficacious Dose (in vivo, rats) | Key Takeaway |
| Carboxylic Acid Precursor of Losartan | Good in vitro potency | 11 mg/kg | Poor oral bioavailability limited its therapeutic potential.[5] |
| Losartan (Tetrazole Analog) | 10-fold increase in potency | 0.59 mg/kg | The tetrazole moiety enhanced potency and significantly improved oral bioavailability.[5] |
The improved potency of losartan is attributed to the tetrazole's acidic NH group being positioned to optimize interaction with the receptor.[5] Furthermore, tetrazoles can form strong hydrogen bonds, which can enhance binding affinity to the target protein. From a pharmacokinetic perspective, the greater metabolic stability of the tetrazole ring often results in a longer half-life and an improved safety profile by avoiding the formation of potentially reactive acyl glucuronide metabolites.
Experimental Protocols
Measurement of Lipophilicity (logD at pH 7.4)
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is a standard technique for determining the distribution coefficient (logD).
Shake-Flask Method Protocol:
-
Preparation of Solutions: Prepare a phosphate buffer at pH 7.4 and select a suitable water-immiscible organic solvent, such as n-octanol. Pre-saturate the buffer with the organic solvent and vice versa to ensure mutual solubility is accounted for.
-
Compound Distribution: Accurately weigh and dissolve the test compound in the pre-saturated buffer to a known concentration. Add an equal volume of the pre-saturated organic solvent.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.[1]
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]
-
Calculation: Calculate the logD value using the following formula: logD = log ([Concentration in organic phase] / [Concentration in aqueous phase])[1]
Assessment of Membrane Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability.
PAMPA Protocol:
-
Preparation of Lipid Membrane: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent to form an artificial membrane.
-
Donor and Acceptor Plates: The wells of a donor plate are filled with a solution of the test compound in a buffer at a specific pH (e.g., 7.4). The wells of an acceptor plate are filled with a buffer solution.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, allowing the compound to permeate through the artificial membrane from the donor to the acceptor compartment.
-
Incubation: The assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical technique (e.g., LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.
Visualizations
Caption: A typical experimental workflow for comparing bioisosteres.
Caption: Simplified signaling pathway of the Angiotensin II receptor.
References
Head-to-head comparison of different synthetic routes to 5-benzyl-tetrazoles
The synthesis of 5-benzyl-1H-tetrazole, a significant scaffold in medicinal chemistry, can be achieved through various synthetic methodologies. The most prevalent approach is the [3+2] cycloaddition of benzyl cyanide with an azide source. This guide provides a head-to-head comparison of three prominent synthetic routes: the conventional method, a Lewis acid-catalyzed approach, and a heterogeneous-catalyzed system, offering insights into their efficiency, reaction conditions, and potential advantages.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to 5-benzyl-1H-tetrazole, providing a clear comparison of their performance.
| Parameter | Route 1: Conventional | Route 2: Lewis Acid-Catalyzed | Route 3: Heterogeneous-Catalyzed |
| Catalyst | Ammonium Chloride (NH₄Cl) | Ceric Ammonium Nitrate (CAN) | Silica Sulfuric Acid (SSA) |
| Starting Materials | Benzyl cyanide, Sodium azide | Benzyl cyanide, Sodium azide | Benzyl cyanide, Sodium azide |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | ~110-120 °C | 110 °C | 120 °C |
| Reaction Time | 12-24 hours | 6 hours | 5 hours |
| Yield | Good to excellent (typically >80%) | Excellent (82-99%)[1] | High (72-95%)[2][3] |
| Work-up | Aqueous work-up, extraction | Aqueous work-up, extraction | Filtration of catalyst, aqueous work-up |
| Key Advantage | Well-established, readily available reagents | Shorter reaction times, excellent yields | Catalyst is reusable, environmentally benign |
| Key Disadvantage | Long reaction times, potential for hydrazoic acid formation | Use of a metal-based catalyst | Catalyst preparation may be required |
Experimental Protocols
This method represents the traditional approach to synthesizing 5-substituted-1H-tetrazoles.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl cyanide (1 equivalent) and sodium azide (1.5 equivalents) in dimethylformamide (DMF).
-
Add ammonium chloride (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into acidified water.
-
The precipitated product is then filtered, washed with water, and can be further purified by recrystallization.
This protocol utilizes a Lewis acid to accelerate the cycloaddition reaction, leading to shorter reaction times and excellent yields.[1]
Procedure:
-
To a solution of benzyl cyanide (1 equivalent) and sodium azide (1.5 equivalents) in DMF, add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).
-
Heat the mixture at 110 °C for 6 hours.[1]
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.[1]
This method employs a solid acid catalyst, which simplifies the work-up procedure and allows for catalyst recycling, making it a more environmentally friendly option.[2][3]
Procedure:
-
In a flask, suspend benzyl cyanide (1 equivalent), sodium azide (1.5 equivalents), and silica sulfuric acid (SSA, 50 mol%) in DMF.
-
Stir the mixture at 120 °C for 5 hours.[4]
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
The filtrate is then poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Mechanism of Action for 5-(4-Bromo-benzyl)-2H-tetrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential mechanisms of action of 5-(4-bromo-benzyl)-2H-tetrazole derivatives. Drawing upon existing research on structurally related tetrazole compounds, this document outlines key experimental protocols and presents representative data to facilitate the investigation of two primary putative mechanisms: inhibition of tubulin polymerization for anticancer applications and modulation of monoamine oxidase B (MAO-B) for neurological disorders.
Putative Mechanisms of Action and Comparative Analysis
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, known to enhance the metabolic stability and lipophilicity of drug candidates. While direct experimental data for this compound derivatives is limited in publicly available literature, structure-activity relationship (SAR) studies of analogous compounds suggest two promising therapeutic avenues.
Anticancer Activity via Tubulin Polymerization Inhibition
Numerous tetrazole-containing compounds have demonstrated potent anticancer activity by disrupting microtubule dynamics through the inhibition of tubulin polymerization. These agents often bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following table presents representative half-maximal inhibitory concentration (IC50) values for tetrazole derivatives against various cancer cell lines, compared with the well-established tubulin inhibitor, Colchicine. It is important to note that the data for tetrazole derivatives are for structurally related compounds and serve as a proxy for the potential activity of this compound derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazole (Compound XIIIe) | HCT116 (Colon) | 3.19 | Colchicine | HeLa (Cervical) | 0.045 |
| 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazole (Compound XIIIm) | Miapaca2 (Pancreatic) | 2.25 | Colchicine | A549 (Lung) | 0.03 |
| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole (Compound 4b) | SK-OV-3 (Ovarian) | -65.06 (% Growth) | Colchicine | MCF-7 (Breast) | 0.01 |
Note: The negative growth percentage for compound 4b indicates cell killing. Data for the 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles from a study by Mokenapelli et al. (2020). Data for the 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole from a study by Mohite et al. (2010). IC50 values for Colchicine are representative values from various studies.
This assay is crucial for directly assessing the inhibitory effect of the test compounds on tubulin assembly.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: Colchicine
-
Negative control: DMSO
-
96-well, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add 10 µL of various concentrations of the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the maximum velocity of polymerization against the logarithm of the compound concentration.
Neurological Activity via Monoamine Oxidase B (MAO-B) Inhibition
Tetrazole derivatives have also been investigated for their potential in treating neurological disorders, such as Parkinson's disease. One key target is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, alleviating motor symptoms.
The following table provides representative IC50 values for tetrazole derivatives as MAO-B inhibitors, compared with the clinically used MAO-B inhibitor, Selegiline. The data for the tetrazole derivatives are from studies on structurally related compounds.
| Compound/Derivative | Enzyme Source | IC50 (nM) | Reference Compound | Enzyme Source | IC50 (nM) |
| 5-[4-(phenylmethoxy)phenyl]-2-(2-cyanoethyl)tetrazole | Rat Brain | 2 | Selegiline | Human Recombinant | 10 |
| 5-[4-(phenylmethoxy)phenyl]-2-(2-hydroxyethyl)tetrazole | Rat Brain | 8000 | Safinamide | Human Recombinant | 98 |
| 2-(4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | Human Recombinant | 9 | Rasagiline | Human Recombinant | 5.4 |
Note: Data for the 5-[4-(phenylmethoxy)phenyl]tetrazole derivatives from a study by Dostert et al. (1995). Data for the 2-(4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride from a study by Yeon et al. (2023). IC50 values for reference compounds are representative values from various studies.
This assay provides a sensitive method to screen for and quantify the inhibitory activity of compounds against MAO-B.
Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a MAO-B substrate. The H2O2 is detected using a fluorometric probe.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., benzylamine)
-
Fluorometric Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: Selegiline
-
Negative control: DMSO
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing MAO-B Assay Buffer, the fluorometric probe, and HRP.
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 2 µL of the test compound or controls at various concentrations to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of a solution containing the MAO-B enzyme and its substrate.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Mechanisms and Workflows
To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for the anticancer activity of tetrazole derivatives via tubulin polymerization inhibition.
Caption: A simplified workflow for the in vitro tubulin polymerization assay.
Caption: Proposed signaling pathway for the neurological activity of tetrazole derivatives via MAO-B inhibition.
Caption: A simplified workflow for the fluorometric MAO-B inhibition assay.
This guide serves as a starting point for the systematic validation of the mechanism of action for this compound derivatives. The provided protocols and comparative data, while based on related compounds, offer a robust framework for initiating these critical studies. Further investigation is warranted to generate specific data for the target compounds and fully elucidate their therapeutic potential.
Cross-Reactivity Profile of 5-(4-Bromo-benzyl)-2H-tetrazole Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(4-bromo-benzyl)-2H-tetrazole scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a range of biological activities. Understanding the cross-reactivity of compounds based on this scaffold is crucial for predicting potential off-target effects and ensuring the development of selective and safe drug candidates. This guide provides a comparative analysis of the cross-reactivity of this compound based compounds, with a focus on their interactions with P2X purinergic receptors and cyclooxygenase (COX) enzymes.
Executive Summary
Compounds derived from this compound have been primarily investigated as antagonists of the P2X7 receptor and inhibitors of COX-2. While exhibiting promising selectivity for their primary targets, some level of cross-reactivity with other P2X receptor subtypes and COX-1 has been observed. This guide summarizes the available quantitative data, details the experimental protocols for assessing cross-reactivity, and provides visual representations of the relevant signaling pathways to aid in the interpretation of these findings.
Comparative Analysis of Biological Activity
The inhibitory activities of representative this compound based compounds against various P2X receptor subtypes and COX isoforms are presented below. It is important to note that direct cross-reactivity studies of a single compound against this entire panel are limited in the public domain. The data presented is a composite from studies on structurally related benzyl-tetrazole derivatives.
P2X Receptor Antagonism
Benzyl-tetrazole derivatives have been extensively studied as antagonists of the P2X7 receptor, a key player in inflammation and pain.[1] However, their activity against other P2X subtypes, which share structural similarities, is a critical aspect of their selectivity profile.
| Compound Class | Primary Target | P2X1 (IC₅₀) | P2X2/3 (IC₅₀) | P2X3 (IC₅₀) | P2X4 (IC₅₀) | P2X7 (IC₅₀) | Reference |
| 1-Benzyl-5-phenyltetrazoles | P2X7 | >10 µM | >10 µM | >10 µM | >10 µM | 100 - 300 nM | [1] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity.
Cyclooxygenase (COX) Inhibition
The tetrazole moiety can act as a bioisostere for the carboxylic acid or sulfonamide groups present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. This has led to the investigation of tetrazole-based compounds as COX inhibitors.
| Compound Class | Primary Target | COX-1 (IC₅₀) | COX-2 (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,5-Diaryl-substituted tetrazoles | COX-2 | >10 µM | 3 - 38 µM | > 0.26 - 3.3 | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index indicates the preference for COX-2 inhibition over COX-1.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the interaction of compounds with P2X receptors and COX enzymes.
P2X Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X receptor channel upon activation by its agonist, ATP.
Workflow:
References
Safety Operating Guide
Proper Disposal of 5-(4-Bromo-benzyl)-2H-tetrazole: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 5-(4-Bromo-benzyl)-2H-tetrazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound belongs to the tetrazole class of compounds, which are known for their potential explosive properties. Extreme caution should be exercised during handling and disposal.
-
Thermal Sensitivity: Avoid exposure to heat, sparks, open flames, and other ignition sources. Tetrazole compounds can decompose rapidly and explosively when heated, especially above their melting point.
-
Shock and Friction Sensitivity: Do not subject the compound to grinding, shock, or friction, as this can lead to an explosion.
-
Chemical Incompatibility: this compound may react violently with strong oxidizing agents and strong acids. Avoid contact with these substances.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, flame-retardant laboratory coats, and chemical-resistant gloves, when handling this compound.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility.
Table 1: Disposal Methods for this compound Waste Streams
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused or Expired Product | Licensed Chemical Destruction Plant or Controlled Incineration with Flue Gas Scrubbing.[1] | DO NOT dispose of in standard laboratory trash or down the drain.[1] Package securely in a clearly labeled, sealed container. |
| Contaminated Lab Equipment (e.g., glassware, spatulas) | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as chemical waste. | After thorough decontamination, the equipment can be recycled or disposed of as regular lab waste. If decontamination is not possible, dispose of as hazardous waste. |
| Contaminated Solutions (e.g., reaction mixtures, mother liquors) | Collect in a designated, labeled, and sealed waste container. Dispose of through a licensed chemical waste contractor. | Clearly label the container with the full chemical name and any known hazards. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. | Do not mix with regular laboratory trash. |
Experimental Protocols for Decontamination
Protocol 1: Triple Rinsing of Contaminated Glassware
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate in a labeled hazardous waste container.
-
Second Rinse: Add fresh solvent to the glassware, ensuring all interior surfaces are wetted. Agitate gently and decant the solvent into the same hazardous waste container.
-
Third Rinse: Repeat the second rinse step with fresh solvent.
-
Drying: Allow the glassware to air dry in a well-ventilated fume hood.
-
Final Check: Inspect the glassware for any visible residue before returning it to general use or disposal.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 5-(4-Bromo-benzyl)-2H-tetrazole
For immediate reference, this document outlines crucial safety protocols, personal protective equipment (PPE), and operational plans for handling and disposing of 5-(4-Bromo-benzyl)-2H-tetrazole. This guidance is synthesized from best practices for chemically related tetrazole compounds and is intended for use by researchers, scientists, and drug development professionals. It is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance.
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a procedural framework for the use of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds indicate potential hazards. Tetrazole derivatives can be flammable solids and may pose an explosion risk upon heating[1]. Inferred health hazards include being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[1][3] | Protects against splashes and potential projectiles in case of unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for enhanced protection.[1][4] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat is the minimum requirement. A flame-resistant lab coat is recommended.[1][4][5] | Protects against spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[1][5] | Minimizes the risk of inhaling the compound. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[4][5] | Protects feet from spills. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.
Handling Protocol:
-
Consult SDS: Always locate and thoroughly read the manufacturer-provided SDS before beginning any work.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles[1].
-
Work in a Ventilated Area: All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid creating dust[1][5].
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames[1].
-
Use Appropriate Tools: Use non-metal spatulas (e.g., Teflon-coated) for transfers to avoid friction or impact that could lead to decomposition[3].
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge[1].
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[1]. Clean and decontaminate the work area after use.
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[6].
-
Recommended storage temperature is between 2-8°C in an inert atmosphere[7].
-
Store away from incompatible materials such as bases, alcohols, amines, and metals[6].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container[5].
-
Solid Waste: Collect unused or contaminated solid compound in a sealed container.
-
Contaminated Materials: Place any materials used for cleaning spills, such as absorbent pads, and any contaminated PPE into a designated, sealed waste container[1].
-
Aqueous Waste: NEVER pour tetrazole-containing solutions down the drain[5]. Reaction with lead or copper pipes can form highly explosive metal azides[5]. Collect aqueous waste in a separate, labeled hazardous waste container.
-
Disposal Pathway: Dispose of the chemical waste through an approved waste disposal facility[1]. All disposal activities must be in accordance with local, state, and federal regulations.
Visualized Workflow for Safe Handling and Disposal
Caption: A stepwise workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
